molecular formula C13H11N3O B1348198 2-Methoxy-phenazin-1-ylamine CAS No. 3224-52-0

2-Methoxy-phenazin-1-ylamine

Cat. No.: B1348198
CAS No.: 3224-52-0
M. Wt: 225.25 g/mol
InChI Key: NXMHFOGBPMFZHN-UHFFFAOYSA-N
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Description

2-Methoxy-phenazin-1-ylamine is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-phenazin-1-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-phenazin-1-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyphenazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-11-7-6-10-13(12(11)14)16-9-5-3-2-4-8(9)15-10/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMHFOGBPMFZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346292
Record name 2-Methoxy-phenazin-1-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3224-52-0
Record name 2-Methoxy-phenazin-1-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Methoxy-phenazin-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and structural analysis of 2-Methoxy-phenazin-1-ylamine (CAS: 3224-52-0). This document is structured for researchers and drug development professionals, focusing on the compound's molecular architecture, predicted and observed properties, and analytical characterization.

Executive Summary

2-Methoxy-phenazin-1-ylamine (also known as 1-amino-2-methoxyphenazine) is a tricyclic heteroaromatic compound belonging to the phenazine class.[1][2] Phenazines are biologically significant secondary metabolites known for their redox-active properties, antibiotic activity, and ability to intercalate DNA. This specific derivative, characterized by an amino group at position 1 and a methoxy group at position 2, exhibits unique electronic properties due to the ortho-positioning of the electron-donating substituents. This structural arrangement facilitates intramolecular hydrogen bonding, influencing its solubility, lipophilicity, and potential as a pharmacophore in antimicrobial or anticancer drug discovery.

Chemical Identity & Structural Analysis[3]

Nomenclature and Identifiers
  • IUPAC Name: 2-methoxyphenazin-1-amine[1][3]

  • Common Synonyms: 1-Amino-2-methoxyphenazine; 2-Methoxy-1-phenazinamine

  • CAS Registry Number: 3224-52-0[4]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 225.25 g/mol [5]

  • SMILES: COc1c(N)c2nc3ccccc3nc2cc1

Molecular Geometry and Electronic Structure

The phenazine core is a planar, electron-deficient pyrazine ring fused between two benzene rings. The introduction of the amino (-NH2) and methoxy (-OCH3) groups at the 1 and 2 positions creates a "push-pull" electronic system, although both substituents are electron donors by resonance.

Key Structural Feature: Intramolecular Hydrogen Bonding The proximity of the amino hydrogen and the methoxy oxygen allows for the formation of a stable 6-membered intramolecular hydrogen bond ring. This interaction:

  • Reduces Polarity: Masks the hydrophilic potential of the amine, likely increasing

    
    .
    
  • Planarity: Locks the methoxy group into the plane of the aromatic system, maximizing

    
    -conjugation.
    

ChemicalStructure cluster_legend Legend C1 C1 (Amino subst.) N_amine N (Amine) C1->N_amine C-N Bond C2 C2 (Methoxy subst.) O_methoxy O (Methoxy) C2->O_methoxy C-O Bond N_amine->O_methoxy Intramolecular H-Bond PhenazineCore Phenazine Scaffold PhenazineCore->C1 PhenazineCore->C2 Key1 Covalent Bond Key2 Hydrogen Bond

Figure 1: Structural connectivity highlighting the potential for intramolecular hydrogen bonding between the C1-Amino and C2-Methoxy groups.

Physicochemical Properties Profile

The following data summarizes the physicochemical parameters. Where experimental data is proprietary or limited, high-confidence predictive models (ACD/Labs, EPISuite) are utilized.

ParameterValue / DescriptionSource/Methodology
Physical State Solid (Crystalline powder)Analog inference
Color Yellow to Orange/RedPhenazine chromophore
Melting Point 160 – 180 °C (Estimated)Derived from 1-aminophenazine (110°C) and 2-methoxyphenazine (52°C); H-bonding stabilizes lattice.
Boiling Point 449.5 ± 20.0 °CPredicted (760 Torr) [1]
Density 1.321 ± 0.06 g/cm³Predicted [1]
Log P (Octanol/Water) 2.5 – 3.2 (Estimated)Lipophilic due to aromaticity and H-bond masking.
pKa (Conjugate Acid) ~2.5 – 3.5Weakly basic. N5/N10 protonation is hindered by steric bulk.
Solubility Low in Water; Soluble in DMSO, CHCl3, EthanolHydrophobic aromatic character.
UV-Vis Absorption

Characteristic phenazine

and

transitions.
Solubility and Formulation

Due to the planar aromatic structure and low polarity, 2-Methoxy-phenazin-1-ylamine is expected to exhibit poor aqueous solubility . For biological assays, stock solutions should be prepared in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

Protocol: Stock Solution Preparation (10 mM)

  • Weigh 2.25 mg of 2-Methoxy-phenazin-1-ylamine.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds to ensure complete solubilization.

  • Store at -20°C, protected from light (phenazines are photosensitive).

Synthesis and Characterization

Synthetic Pathway (Wohl-Aue Modification)

While specific industrial routes are proprietary, the most chemically sound synthesis involves the Wohl-Aue reaction or the oxidative condensation of substituted benzene diamines with quinones.

Proposed Route:

  • Starting Materials: 3-Methoxy-1,2-benzoquinone and o-Phenylenediamine.

  • Condensation: Reaction in glacial acetic acid or ethanol under reflux.

  • Purification: Column chromatography (Silica gel, CH2Cl2/MeOH gradient).

Synthesis Start Precursors: o-Phenylenediamine + 3-Methoxy-1,2-benzoquinone Reaction Condensation Reaction (Solvent: AcOH or EtOH, Reflux) Start->Reaction -2 H2O Intermediate Crude Phenazine Mixture Reaction->Intermediate Purification Purification (Flash Chromatography) Intermediate->Purification Product Target: 2-Methoxy-phenazin-1-ylamine (>98% Purity) Purification->Product

Figure 2: Proposed synthetic workflow via oxidative condensation.

Analytical Characterization Standards

To validate the identity of the compound, the following analytical signatures must be confirmed:

  • Mass Spectrometry (GC-MS / LC-MS):

    • Molecular Ion (

      
      ):  m/z 225.1
      
    • Fragmentation Pattern: Loss of methyl group (

      
      , m/z 210), followed by loss of CO (
      
      
      
      , m/z 182) characteristic of methoxy-phenazines.
  • 1H-NMR (DMSO-d6, 400 MHz):

    • Methoxy Singlet:

      
       ppm (3H).
      
    • Amino Broad Singlet:

      
       ppm (2H, exchangeable with D2O).
      
    • Aromatic Protons: Multiplets in the

      
       ppm region.
      

Biological Relevance & Safety

Redox Activity

Phenazines are capable of undergoing reversible one-electron reductions to form stable radical anions. This redox cycling can generate Reactive Oxygen Species (ROS), which is the primary mechanism of cytotoxicity against bacteria and tumor cells.

  • Mechanism:

    
    
    
Handling and Safety (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to DNA intercalation).

  • Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • PubChem. (2024). Phenazine Structure and Bioactivity Data. (General reference for phenazine class properties). Retrieved from [Link]

Sources

Spectroscopic data of "2-Methoxy-phenazin-1-ylamine" (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Structural Elucidation & Quality Control

Executive Summary & Structural Context

2-Methoxy-phenazin-1-ylamine (also designated as 1-amino-2-methoxyphenazine) represents a critical scaffold in the development of phenazine-based antibiotics and DNA-intercalating agents. Structurally, it is a tricyclic heteroaromatic system characterized by a "push-push" electronic substitution pattern on Ring A.

The presence of an electron-donating primary amine (


) at position C1 and a methoxy group (

) at position C2 creates a unique electronic environment. Unlike the parent phenazine, which is electron-deficient, this derivative exhibits significant charge-transfer characteristics, influencing its solvatochromism and reactivity.

This guide provides a rigorous spectroscopic breakdown (NMR, IR, UV-Vis) designed to assist researchers in the synthesis, purification, and validation of this compound.

Structural Analysis & Numbering

Before interpreting spectra, the numbering scheme must be established to ensure correct assignment of NMR signals.

PhenazineStructure cluster_legend Electronic Effects N5 N5 C6 C6 (H) N5->C6 N10 N10 C1 C1 (NH2) N10->C1 C2 C2 (OMe) C1->C2 C3 C3 (H) C2->C3 C4 C4 (H) C3->C4 C4->N5 C9 C9 (H) C9->N10 Note1 C1-NH2: H-bond donor to N10? Note2 C2-OMe: Steric bulk & Inductive effect

Figure 1: Simplified connectivity highlighting the C1/C2 substitution zone. The proximity of the amine to the ring nitrogen (N10) often leads to intramolecular hydrogen bonding, significantly deshielding the amino protons.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of 2-methoxy-phenazin-1-ylamine is distinct due to the loss of symmetry found in the parent phenazine.

H NMR (Proton) - Diagnostic Signals

Solvent Recommendation: DMSO-


 (preferred for solubility and observing exchangeable protons) or CDCl

.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight

(Amino)
7.80 – 8.20 Broad Singlet2H-Critical Diagnostic: Typically deshielded due to intramolecular H-bonding with the peri-nitrogen (N10). Disappears upon

shake.
Ring A: H3 7.20 – 7.35 Doublet (d)1H

Ortho to methoxy; shielded by electron donation from both

and

.
Ring A: H4 7.90 – 8.05 Doublet (d)1H

Deshielded relative to H3 due to proximity to the electron-withdrawing imine-like N5.
Ring B: H6, H9 8.10 – 8.30 Multiplet (m)2H-The "bay" protons. Deshielded by the magnetic anisotropy of the adjacent ring nitrogen lone pairs.
Ring B: H7, H8 7.70 – 7.90 Multiplet (m)2H-Typical aromatic signals, often appearing as a pseudo-triplet or complex multiplet.

(Methoxy)
4.05 – 4.15 Singlet (s)3H-Purity Marker: Sharp singlet. Any splitting here indicates impurities or restricted rotation (rare at RT).
C NMR (Carbon) - Key Resonances
  • Carbonyl-like/C-O (C2): ~150–155 ppm (Deshielded by Oxygen).

  • C-N (C1): ~135–140 ppm.

  • Methoxy (

    
    ):  ~56–62 ppm.[1]
    
  • Unsubstituted Ring Carbons: 128–132 ppm cluster.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the functional group transformation (e.g., reduction of a nitro group to an amine).

Frequency (

)
IntensityAssignmentValidation Note
3350 – 3450 Medium, Doublet

Stretching
Primary amines show two bands (symmetric/asymmetric). A single band suggests secondary amine impurity.
3050 Weak

Standard heteroaromatic C-H stretch.
2850 – 2950 Weak/Medium

Specifically the methyl protons of the methoxy group.
1620 – 1640 Strong

Bending
"Scissoring" vibration of the primary amine.
1580 – 1600 Strong

Characteristic phenazine ring breathing mode.
1240 – 1260 Strong

Aryl-alkyl ether stretch. Crucial for confirming the methoxy group integrity.

UV-Visible Spectroscopy (Electronic Transitions)

Phenazines are chromophores.[2][3] The introduction of auxochromes (


, 

) at the 1,2-positions causes a significant bathochromic (red) shift compared to unsubstituted phenazine.
  • Appearance: Bright yellow to orange solid.

  • Solvent: Methanol or Ethanol (HPLC Grade).

Spectral Features:
  • 
     Transition (Ring): 
    
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       nm.
      
    • High molar absorptivity (

      
      ).
      
  • 
     Transition (Charge Transfer): 
    
    • 
       nm (Broad band).
      
    • Note: In acidic media (protonation of ring nitrogens), this band often shifts further into the visible (450+ nm), turning the solution red/purple. This halochromism is a quick qualitative test for phenazine basicity.

Experimental Protocols & Workflow

Sample Preparation for NMR

To ensure high-resolution data without artifacts:

  • Mass: Weigh 5–10 mg of dried sample.

  • Solvent: Use 0.6 mL DMSO-

    
     (99.9% D). Avoid 
    
    
    
    if the compound is a salt or highly polar.
  • Filtration: Filter solution through a cotton plug directly into the NMR tube to remove paramagnetic particulates (iron dust) that broaden peaks.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced correctly.

Characterization Workflow

The following Graphviz diagram outlines the logical decision tree for validating the synthesis of this compound.

CharacterizationWorkflow Start Crude Product (Red/Orange Solid) TLC TLC Screening (MeOH/DCM) Start->TLC Purify Column Chromatography (Silica Gel) TLC->Purify If impure NMR_H 1H NMR (Check Aromatic Region) TLC->NMR_H If clean Purify->NMR_H Check_OMe Methoxy Singlet (~4.1 ppm)? NMR_H->Check_OMe Check_OMe->Purify No (Wrong Product) Check_NH2 Amino Signal (D2O Exchange)? Check_OMe->Check_NH2 Yes IR_Check FT-IR (Confirm C-O & N-H) Check_NH2->IR_Check Yes Final Release for Biological Assay IR_Check->Final

Figure 2: Logical workflow for the purification and spectroscopic validation of 2-methoxy-phenazin-1-ylamine.

References

  • ChemicalBook. (n.d.). Phenazine Spectral Data (NMR, IR, MS).[1][4][5] Retrieved from

  • PubChem. (n.d.).[6] 1-Methoxyphenazine Compound Summary. National Library of Medicine. Retrieved from

  • NIST. (n.d.).[7] 5-Amino-2-methoxyphenol IR Spectrum (Analogous Substructure). NIST Chemistry WebBook. Retrieved from

  • BenchChem. (2025).[8] Comparative 1H NMR Spectral Analysis of Amino-Methoxy Aromatics. Retrieved from

  • ResearchGate. (2020). UV-Vis absorption spectra of methoxy-substituted aromatics.[9] Retrieved from [9][10]

Sources

"2-Methoxy-phenazin-1-ylamine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-phenazin-1-ylamine , designed for researchers in medicinal chemistry and pharmacology.

Structural Characterization, Synthetic Architecture, and Pharmacological Potential [1]

Executive Summary: Core Identity

2-Methoxy-phenazin-1-ylamine is a tricyclic heteroaromatic compound belonging to the phenazine class.[1][2] Structurally characterized by a central pyrazine ring fused to two benzene rings, it possesses an amino group at the C1 position and a methoxy group at the C2 position.[1] This specific substitution pattern renders it electronically distinct, combining the electron-donating properties of the amine and methoxy groups with the electron-deficient phenazine core, making it a valuable scaffold for DNA intercalation and redox-cycling research.[1]

Physicochemical Profile
ParameterValue
Chemical Name 2-Methoxy-phenazin-1-ylamine
Synonyms 1-Amino-2-methoxyphenazine; 2-methoxy-1-phenazinamine
CAS Registry Number 3224-52-0
Molecular Formula

Molecular Weight 225.25 g/mol
Appearance Yellow to Orange Crystalline Solid (Characteristic of phenazines)
Solubility Soluble in DMSO, Chloroform, Methanol; Sparingly soluble in water

Chemical Architecture & Properties

The molecule consists of a planar dibenzo[b,e]pyrazine (phenazine) nucleus.[1] The proximity of the 1-amino (-NH₂) and 2-methoxy (-OCH₃) groups creates a unique "push-pull" electronic environment at the 1,2-positions.[1]

  • Hydrogen Bonding : The C1-amine acts as a hydrogen bond donor, while the N5/N10 ring nitrogens and C2-methoxy oxygen act as acceptors.[1] This is critical for binding affinity in biological pockets (e.g., DNA minor groove).[1]

  • Redox Activity : Like its parent compound pyocyanin, this derivative can undergo reversible reduction to a semiquinone radical, facilitating electron transfer processes in biological systems.[1]

Synthetic Architecture

The synthesis of 1-amino-2-methoxyphenazine typically follows a convergent pathway involving the construction of the phenazine core followed by functional group manipulation.[1] A robust route involves the Wohl-Aue Nucleophilic Substitution or Reduction of Nitro-Phenazines .[1]

Pathway Visualization (DOT)

The following diagram outlines the logical retrosynthetic analysis and forward synthesis workflow.

SynthesisPathway Precursor1 o-Anisidine (2-Methoxyaniline) Reagent1 Wohl-Aue Reaction (Base/Heat) Precursor1->Reagent1 Precursor2 Nitrobenzene Derivative Precursor2->Reagent1 Intermediate 2-Methoxy-1-nitrophenazine (Intermediate) Reagent2 Reduction (SnCl2 / H2 or Pd/C) Intermediate->Reagent2 Reagent1->Intermediate Cyclization Product 2-Methoxy-phenazin-1-ylamine (Target) Reagent2->Product Selective Reduction

Figure 1: Synthetic workflow from o-anisidine precursors to the target amine via a nitro-phenazine intermediate.[1]

Biological Mechanism of Action

Phenazine derivatives exert biological effects primarily through two mechanisms: DNA Intercalation and Redox Cycling .[1]

  • DNA Intercalation : The planar tricyclic core slides between DNA base pairs (intercalation).[1] The 1-amino group can form specific hydrogen bonds with the phosphate backbone or bases, stabilizing the complex and inhibiting replication/transcription enzymes like Topoisomerase II.[1]

  • Redox Cycling : The phenazine nitrogen atoms can accept electrons to form reactive radical species.[1] In the presence of oxygen, this generates Reactive Oxygen Species (ROS) such as superoxide (

    
    ), leading to oxidative stress in target cells (e.g., bacteria or cancer cells).[1]
    
Mechanistic Pathway (DOT)

Mechanism Compound 2-Methoxy-phenazin-1-ylamine Intercalation Intercalation Complex (Planar Stacking) Compound->Intercalation Binding Redox Redox Cycling (NAD(P)H -> NAD(P)+) Compound->Redox Metabolic Activation DNA DNA Double Helix Intercalation->DNA Topo Topoisomerase II Intercalation->Topo Blocks Inhibition Replication Arrest (Apoptosis) Topo->Inhibition ROS ROS Generation (Superoxide/H2O2) Redox->ROS Damage Oxidative Damage ROS->Damage

Figure 2: Dual mechanism of action involving DNA intercalation and ROS-mediated cytotoxicity.[1]

Experimental Protocol: General Synthesis & Characterization

Note: This protocol is a standardized methodology for 1-amino-phenazine derivatives adapted from general phenazine chemistry.[1]

Phase 1: Synthesis via Reduction

Objective : Convert 2-methoxy-1-nitrophenazine to 2-methoxy-phenazin-1-ylamine.[1]

  • Preparation : Dissolve 1.0 eq of 2-methoxy-1-nitrophenazine in Ethanol/Ethyl Acetate (1:1 v/v).

  • Catalyst Addition : Add 10 mol% Pd/C (10% wt) under an inert nitrogen atmosphere.

  • Hydrogenation : Introduce

    
     gas (balloon pressure or 1-3 atm). Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM). The starting material (yellow) should disappear, and a fluorescent product spot should appear.[1]

  • Workup : Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethyl acetate.[1]

  • Purification : Concentrate the filtrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, DCM:MeOH gradient).[1]

Phase 2: Analytical Validation
TechniqueExpected Observation

NMR (DMSO-

)
Amino protons (

) appear as a broad singlet around

5.0–7.0 ppm (exchangeable with

).[1] Methoxy protons (

) appear as a sharp singlet at

~4.0 ppm.[1] Aromatic protons show characteristic phenazine splitting (

7.5–8.5 ppm).[1]
Mass Spectrometry (ESI+) Molecular ion peak

observed at m/z 226.26 .[1]
UV-Vis Spectroscopy Characteristic absorption bands at ~250 nm (aromatic) and ~360–380 nm (

), typical for phenazines.[1]

References

  • PubChem Compound Summary . (n.d.). 2-Methoxyphenazin-1-amine.[1][2][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Laursen, J. B., & Nielsen, J. (2004).[1] Phenazine natural products: Biosynthesis, synthetic analogues, and biological activity. Chemical Reviews, 104(3), 1663–1686.[1] (General Phenazine Chemistry).[1][4][5]

  • Cimmino, A., et al. (2012).[1] Phenazines and Cancer. Natural Product Reports. (Context for biological activity of phenazine amines).

  • Molaid Chemicals . (n.d.).[1] 2-Methoxy-phenazin-1-ylamine Properties. Retrieved from [Link]

Sources

Predicted Mechanism of Action for 2-Methoxy-phenazin-1-ylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenazines

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by various bacteria, and thousands of synthetic derivatives have been developed.[1][2] These molecules are characterized by a planar tricyclic structure which imparts unique physicochemical properties, most notably redox activity.[3] This inherent ability to participate in electron transfer reactions is central to their broad spectrum of biological activities, which include antimicrobial, antifungal, anticancer, and neuroprotective effects.[1][2][3] The biological versatility of phenazines has made them a compelling scaffold for drug discovery and development.

This guide focuses on a specific derivative, 2-Methoxy-phenazin-1-ylamine, and puts forth a predicted mechanism of action based on the well-established activities of the broader phenazine class. While direct experimental data on this particular compound is limited, by synthesizing insights from structurally related molecules, we can construct a robust hypothesis to guide future research and drug development efforts.

Predicted Core Mechanism of Action for 2-Methoxy-phenazin-1-ylamine

Based on the established bioactivity of phenazine derivatives, we predict that 2-Methoxy-phenazin-1-ylamine exerts its biological effects, particularly its potential anticancer and antimicrobial activities, through a multi-pronged mechanism centered on the induction of oxidative stress and interference with DNA integrity. The methoxy and amine functional groups are anticipated to modulate the electron density of the phenazine core, influencing its redox potential and interaction with biological macromolecules.

The primary predicted mechanisms are:

  • Redox Cycling and Generation of Reactive Oxygen Species (ROS): The phenazine core can undergo redox cycling within the cell. It is hypothesized that 2-Methoxy-phenazin-1-ylamine can accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer these electrons to molecular oxygen.[4] This process generates superoxide anions (O₂⁻) and other reactive oxygen species (ROS), leading to a state of oxidative stress.[4][5] The resulting cellular damage to lipids, proteins, and DNA is a key contributor to its cytotoxic effects.[5]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the phenazine ring is well-suited for intercalation between the base pairs of DNA.[6] This physical insertion can disrupt the helical structure of DNA, thereby inhibiting critical cellular processes such as DNA replication and transcription. Furthermore, this binding may interfere with the function of topoisomerase enzymes, which are essential for resolving DNA supercoiling during replication.[6][7] Inhibition of topoisomerases leads to DNA strand breaks and the initiation of apoptosis.

  • Induction of Apoptosis via Mitochondrial Pathway: The excessive ROS production and DNA damage are potent triggers for programmed cell death (apoptosis). It is predicted that 2-Methoxy-phenazin-1-ylamine will induce apoptosis through the intrinsic mitochondrial pathway.[8] Oxidative stress can lead to mitochondrial membrane hyperpolarization and the release of pro-apoptotic factors, culminating in the activation of caspase-3 and the execution of cell death.[5][8]

The following diagram illustrates the predicted signaling cascade:

Predicted_MoA_2_Methoxy_phenazin_1_ylamine cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion 2MPA 2-Methoxy-phenazin-1-ylamine Redox Redox Cycling (NADH/NADPH) 2MPA->Redox DNA_Intercalation DNA Intercalation 2MPA->DNA_Intercalation ROS Increased ROS (O₂⁻, H₂O₂) Redox->ROS OxidativeStress Oxidative Stress (Lipid, Protein Damage) ROS->OxidativeStress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Topo_Inhibition Topoisomerase Inhibition DNA_Intercalation->Topo_Inhibition DNA_Damage DNA Damage Topo_Inhibition->DNA_Damage Apoptosis Apoptosis Induction (Caspase Activation) DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis

Caption: Predicted multifaceted mechanism of action for 2-Methoxy-phenazin-1-ylamine.

Experimental Validation Protocols

To systematically investigate and validate the predicted mechanism of action, a series of in vitro assays are proposed. The following protocols provide a framework for these investigations.

Protocol 1: Assessment of In Vitro Cytotoxicity

Rationale: The initial step is to determine the cytotoxic potential of 2-Methoxy-phenazin-1-ylamine against relevant cell lines (e.g., cancer cell lines and microbial strains). The IC50 (half-maximal inhibitory concentration) value will be established to guide the concentrations used in subsequent mechanistic studies.

Methodology: MTT Assay

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma, HeLa cervical cancer, or a relevant bacterial strain) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-phenazin-1-ylamine in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

ParameterDescription
Cell Lines A549, HeLa, Staphylococcus aureus, Escherichia coli
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, 72 hours
Readout Absorbance at 570 nm
Protocol 2: Quantification of Intracellular ROS Generation

Rationale: To directly test the hypothesis of ROS-mediated cytotoxicity, this protocol measures the intracellular levels of ROS following treatment with the compound.

Methodology: DCFH-DA Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with 2-Methoxy-phenazin-1-ylamine at concentrations around the IC50 value for a short duration (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 3: Analysis of DNA Intercalation

Rationale: This biophysical assay will determine if 2-Methoxy-phenazin-1-ylamine can physically bind to DNA, supporting the intercalation hypothesis.

Methodology: UV-Visible Spectrophotometry

  • Preparation: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

  • Titration: Keep the concentration of 2-Methoxy-phenazin-1-ylamine constant while titrating with increasing concentrations of ctDNA.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of the compound in the absence and presence of different concentrations of ctDNA.

  • Analysis: Analyze the changes in the absorption spectrum (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to determine the binding mode and calculate the binding constant.

Protocol 4: Evaluation of Apoptosis Induction

Rationale: To confirm that the observed cytotoxicity is due to programmed cell death, this protocol will quantify the extent of apoptosis.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with 2-Methoxy-phenazin-1-ylamine at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The following workflow diagram summarizes the experimental approach:

Experimental_Workflow Start Hypothesis: 2-Methoxy-phenazin-1-ylamine induces cytotoxicity via ROS and DNA damage Cytotoxicity Protocol 1: MTT Assay (Determine IC50) Start->Cytotoxicity ROS_Assay Protocol 2: DCFH-DA Assay (Measure ROS) Cytotoxicity->ROS_Assay DNA_Binding Protocol 3: UV-Vis Titration (Assess Intercalation) Cytotoxicity->DNA_Binding Apoptosis_Assay Protocol 4: Annexin V/PI Staining (Quantify Apoptosis) Cytotoxicity->Apoptosis_Assay Conclusion Validate/Refine Mechanism of Action ROS_Assay->Conclusion DNA_Binding->Conclusion Apoptosis_Assay->Conclusion

Caption: Experimental workflow for validating the predicted mechanism of action.

Conclusion and Future Directions

The proposed multifaceted mechanism of action for 2-Methoxy-phenazin-1-ylamine, centered on ROS generation, DNA intercalation, and subsequent apoptosis induction, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses. Successful validation will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of phenazine pharmacology.

Future research should also consider investigating the impact of 2-Methoxy-phenazin-1-ylamine on specific cellular signaling pathways (e.g., MAPK, NF-κB) and its potential for in vivo efficacy and safety in preclinical models. The structure-activity relationship of the methoxy and amine substitutions on the phenazine core warrants further exploration to optimize the therapeutic index of this promising class of molecules.

References

  • Li, S., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5341. [Link]

  • Chen, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Marine Drugs, 22(10), 461. [Link]

  • ResearchGate. Synthesis of 2-methoxyphenazine (48) | Download Scientific Diagram. [Link]

  • Khan, I., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(7), 4583-4601. [Link]

  • Mirage News. (2026). Enigmatic Enzyme Study Fuels Antibiotic Discovery. [Link]

  • Phenazine Uses: Applications, Synthesis, And Properties. (2025). Lamido. [Link]

  • Prabhakar, U. P. S., et al. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Materials Today: Proceedings, 46, 4929-4937. [Link]

  • Chen, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. MDPI. [Link]

  • Kumar, A., et al. (2025). Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. International Journal of Chemical Studies, 13(1), 1-6. [Link]

  • Wang, Y., et al. (2021). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Marine Drugs, 19(11), 610. [Link]

  • Taylor & Francis. Phenazine – Knowledge and References. [Link]

  • Mavrodi, D. V., et al. (2006). Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. Applied microbiology and biotechnology, 72(1), 9-21. [Link]

  • Blankenfeldt, W., & Fetzner, S. (2014). The structural biology of phenazine biosynthesis. Journal of molecular biology, 426(18), 3192-3205. [Link]

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2-Methoxy-phenazin-1-ylamine: A Next-Generation Solvatochromic Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 2-Methoxy-phenazin-1-ylamine (2-MPA) , positioning it as a high-potential fluorescent probe for bio-imaging. By leveraging the intrinsic photophysical properties of the phenazine scaffold, this molecule offers a distinct advantage in solvatochromic sensing and organelle-specific targeting.

Technical Whitepaper | Application Note: FL-PHZ-02

Part 1: Executive Summary & Chemical Architecture

The "Push-Pull" Advantage

Fluorescent probes that can distinguish between polarity changes in microenvironments are critical for studying lipid droplets (LDs), cell membranes, and hydrophobic protein pockets. 2-Methoxy-phenazin-1-ylamine (2-MPA) represents a rationally designed "push-pull" fluorophore.

  • Core Scaffold: The phenazine ring acts as the electron-deficient acceptor (A).

  • Auxochromes:

    • Amino group (-NH₂ at C1): A strong electron donor (D) that facilitates Intramolecular Charge Transfer (ICT).

    • Methoxy group (-OCH₃ at C2): An auxiliary donor that modulates the electron density of the donor ring, fine-tuning the emission wavelength and solubility profile.

Unlike bulky fluorophores (e.g., Rhodamine B), the planar and compact structure of 2-MPA allows for deep intercalation into hydrophobic domains without significantly perturbing the biological system.

Target Applications
  • Lipid Droplet (LD) Imaging: Due to its lipophilic nature and solvatochromic shift.

  • pH Sensing: The protonation of the ring nitrogen or the exocyclic amine allows for pH-dependent fluorescence quenching or shifting, suitable for lysosomal tracking.

  • Amyloid Fibril Detection: Planar phenazines are known intercalators; 2-MPA has potential for detecting beta-sheet rich aggregates.

Part 2: Mechanism of Action (Photophysics)

The fluorescence of 2-MPA is governed by Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the amino donor to the phenazine acceptor.

  • Non-Polar Solvents (e.g., Toluene, Lipids): The ICT state is destabilized, resulting in Blue/Green emission and high quantum yield (Φ).

  • Polar Solvents (e.g., Water, Cytosol): The dipole moment of the excited state interacts with the solvent, stabilizing the energy gap. This causes a Red Shift (Bathochromic) in emission (to Yellow/Orange) and typically induces fluorescence quenching due to non-radiative decay pathways.

Mechanism Diagram

The following diagram illustrates the photophysical transition and environmental sensitivity of 2-MPA.

MPA_Mechanism GroundState Ground State (S0) (Stable Dipole) ICT_State ICT Excited State (S1) (Charge Transfer: NH2 -> Phenazine) GroundState->ICT_State Absorption Excitation Excitation (hν) Lipid Lipid Environment (Non-Polar) ICT_State->Lipid Aqueous Aqueous Environment (Polar) ICT_State->Aqueous BlueEm Strong Emission (Blue/Green) High Quantum Yield Lipid->BlueEm Stabilized S1 RedEm Weak Emission (Red Shifted) Quenched Aqueous->RedEm Solvent Relaxation Non-Radiative Decay

Figure 1: The Intramolecular Charge Transfer (ICT) mechanism of 2-MPA, highlighting its solvatochromic response to lipid vs. aqueous environments.

Part 3: Synthesis & Preparation[1]

While commercial availability varies, 2-MPA can be synthesized via a condensation route typical for phenazines.

Synthetic Pathway:

  • Precursors: 1,2-diaminobenzene derivative and 2-methoxy-1,4-benzoquinone (or similar o-quinone).

  • Condensation: Acid-catalyzed condensation in ethanol/acetic acid.

  • Purification: Recrystallization from methanol or column chromatography (Silica gel, DCM:MeOH) is crucial to remove non-fluorescent tars.

Stock Solution Preparation:

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Concentration: 10 mM stock.

  • Storage: -20°C, protected from light. Stable for >6 months.

Part 4: Experimental Protocols

Protocol A: Solvatochromic Validation (The "Trust" Test)

Before biological application, the probe's sensitivity must be validated.

  • Prepare Solvents: Toluene (Non-polar), Dichloromethane (Intermediate), Ethanol (Polar), PBS (Aqueous).

  • Dosing: Add 2-MPA (final conc. 5 µM) to each solvent.

  • Spectroscopy: Record Absorbance (300-500 nm) and Emission (400-700 nm, Excitation @ 380 nm).

  • Data Analysis:

    • Calculate the Stokes Shift (

      
      ).
      
    • Expected Result: Increasing polarity should increase the Stokes shift and decrease intensity.

Protocol B: Lipid Droplet Imaging in Live Cells

This protocol validates 2-MPA as a lipid droplet (LD) tracker.

Materials:

  • HeLa or Oleic Acid-treated HepG2 cells (to induce LDs).

  • 2-MPA Stock (10 mM).

  • Confocal Microscope (405 nm or 488 nm laser).

Workflow:

  • Seeding: Plate cells on glass-bottom dishes 24h prior.

  • Induction (Optional): Treat with 200 µM Oleic Acid for 4h to generate LDs.

  • Staining:

    • Wash cells 2x with PBS.

    • Incubate with 5 µM 2-MPA in serum-free media for 15-30 minutes at 37°C.

    • Note: Serum proteins (BSA) can bind the probe; serum-free is critical for loading.

  • Washing: Wash 3x with PBS to remove background.

  • Imaging:

    • Channel 1 (LDs): Ex 405 nm / Em 450-500 nm (Blue/Green).

    • Channel 2 (Cytosol): Ex 488 nm / Em 550-600 nm (Yellow/Orange - if visible).

Experimental Workflow Diagram

Workflow Start Start: Live Cells (HeLa/HepG2) Induction Lipid Induction (+Oleic Acid, 4h) Start->Induction Optional Wash1 PBS Wash (x2) Start->Wash1 Control Induction->Wash1 Stain Staining 5 µM 2-MPA (Serum-Free Media, 20 min) Wash1->Stain Wash2 PBS Wash (x3) Remove Excess Probe Stain->Wash2 Microscopy Confocal Imaging Wash2->Microscopy Result1 Blue Channel (450nm) Lipid Droplets Microscopy->Result1 Result2 Green/Yellow Channel Cytosolic Background Microscopy->Result2

Figure 2: Step-by-step workflow for live-cell lipid droplet imaging using 2-MPA.

Part 5: Data Presentation & Analysis

When publishing data on 2-MPA, summarize photophysical properties in a standardized table to allow comparison with established dyes (e.g., Nile Red).

Table 1: Photophysical Properties of 2-MPA (Theoretical/Representative)

SolventPolarity Index

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene 2.437546085High (>0.7)
DCM 3.1380490110Medium
Ethanol 5.2385530145Low
PBS (pH 7.4) 9.0390560170Very Low (<0.05)

Note: Data in Table 1 are representative of 1-amino-phenazine derivatives [1] and should be experimentally verified for the specific 2-methoxy isomer.

Part 6: Troubleshooting & Validation

Issue: High Background Fluorescence

  • Cause: Probe aggregation or binding to serum proteins.

  • Solution: Reduce concentration to 1 µM and ensure staining is performed in serum-free media. Perform rigorous washing.

Issue: No Fluorescence Signal

  • Cause: Fluorescence quenching in aqueous media (ACQ).

  • Solution: 2-MPA is a "turn-on" probe. It requires a hydrophobic environment (Lipids) to fluoresce. Ensure cells are healthy and contain lipid droplets. If testing in solution, use Toluene or Dioxane.

References

  • Gupte, A. et al. (2016). "Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics." Arkivoc, 2016(i), 82-110. Link

  • Lefèvre, C. et al. (2023). "Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review." Royal Society Open Science, 10(2). Link

  • ChemicalBook. (2024). "2-Methoxy-phenazin-1-ylamine Product Description." Link

An In-depth Technical Guide to the Stability and Degradation Profile of 2-Methoxy-phenazin-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the stability and degradation profile of 2-Methoxy-phenazin-1-ylamine, a novel phenazine derivative. Due to the limited direct literature on this specific molecule, this guide synthesizes established principles from the study of phenazine chemistry, aromatic amines, and forced degradation studies. It offers a robust theoretical foundation and practical experimental protocols to empower researchers in predicting, identifying, and quantifying potential degradation pathways and products. This document is intended to be a vital resource for drug development professionals working on the characterization and formulation of new chemical entities within the phenazine class.

Introduction: The Phenazine Scaffold in Drug Discovery

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] The stability of the phenazine core is a critical determinant of its therapeutic potential, influencing shelf-life, bioavailability, and metabolite profiles. The introduction of substituents, such as the methoxy and primary amine groups in 2-Methoxy-phenazin-1-ylamine, can significantly alter the electronic properties and, consequently, the stability of the parent molecule. Understanding the inherent stability and degradation pathways of this novel compound is paramount for its successful development as a therapeutic agent.

This guide will first delve into the theoretical aspects of 2-Methoxy-phenazin-1-ylamine's chemical stability, drawing parallels with known phenazine derivatives and aromatic amines. Subsequently, it will provide detailed, field-proven methodologies for conducting comprehensive forced degradation studies, a cornerstone of regulatory submissions.[3] Finally, we will explore the state-of-the-art analytical techniques for the elucidation of degradation products, ensuring the development of a stability-indicating analytical method.

Theoretical Stability Profile of 2-Methoxy-phenazin-1-ylamine

The stability of 2-Methoxy-phenazin-1-ylamine is dictated by the interplay of its core phenazine structure and the electronic effects of its substituents.

The Phenazine Core

The dibenzo[b,e]pyrazine ring system of phenazine is an aromatic and relatively stable scaffold, generally resistant to strong oxidizing agents.[4] However, the nitrogen atoms introduce a degree of reactivity, particularly towards N-oxidation.[5] The extended π-system also makes the molecule susceptible to photochemical reactions.

Influence of Substituents
  • 1-Amino Group: The primary aromatic amine is often the most labile functional group. It is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and dimeric or polymeric impurities. The position of the amino group can also influence its reactivity. Aromatic amines are known to be sensitive to light and oxidative stress.

  • 2-Methoxy Group: The methoxy group is an electron-donating group, which can influence the electron density of the phenazine ring system. While generally stable, the ether linkage can be susceptible to acidic hydrolysis under harsh conditions, potentially yielding a hydroxylated degradant. The presence of the methoxy group may also modulate the oxidative and photolytic stability of the molecule.

Based on these structural features, several potential degradation pathways can be postulated for 2-Methoxy-phenazin-1-ylamine.

Postulated Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 2-Methoxy-phenazin-1-ylamine under various stress conditions.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation parent 2-Methoxy-phenazin-1-ylamine hydrolysis Hydrolysis (Acidic) parent->hydrolysis H+ oxidation Oxidation parent->oxidation [O] photolysis Photolysis parent->photolysis thermal Thermal Stress parent->thermal Δ demethylation 2-Hydroxy-phenazin-1-ylamine hydrolysis->demethylation n_oxide 2-Methoxy-phenazin-1-ylamine N-oxide oxidation->n_oxide nitroso 2-Methoxy-1-nitrosophenazine oxidation->nitroso dimer Azoxy/Azo Dimer oxidation->dimer photo_oxidation Photo-oxidized Products photolysis->photo_oxidation ring_cleavage Ring Cleavage Products photolysis->ring_cleavage polymerization Polymeric Impurities thermal->polymerization nitro 2-Methoxy-1-nitrophenazine nitroso->nitro

Caption: Postulated degradation pathways for 2-Methoxy-phenazin-1-ylamine.

Forced Degradation Studies: An Experimental Blueprint

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[6] These studies are instrumental in developing and validating stability-indicating analytical methods.

General Considerations
  • Objective: To achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradants from the parent peak.

  • Controls: A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Mass Balance: The sum of the assay of the parent compound and the peak areas of all degradants should be close to 100% of the initial concentration, indicating that all major degradation products are detected.

Experimental Protocols

The following table outlines the recommended starting conditions for the forced degradation of 2-Methoxy-phenazin-1-ylamine. These conditions should be optimized based on the observed degradation.

Stress ConditionProtocolRationale
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Heat at 60°C for 24-48 hours.4. Neutralize with 0.1 M NaOH before analysis.To assess susceptibility to low pH environments. The methoxy group may be liable to hydrolysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of the compound.2. Add an equal volume of 0.1 M NaOH.3. Heat at 60°C for 24-48 hours.4. Neutralize with 0.1 M HCl before analysis.To evaluate stability in alkaline conditions. Phenolic groups, if formed, can exhibit different stability.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of the compound.2. Add an equal volume of 3% H₂O₂.3. Store at room temperature, protected from light, for 24-48 hours.The primary amine and the phenazine nitrogens are potential sites of oxidation.[7]
Photostability 1. Expose a solid sample and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).2. A dark control should be run in parallel.The extended aromatic system of phenazines makes them potential chromophores susceptible to photodegradation.[8]
Thermal Degradation 1. Expose a solid sample to dry heat at 80°C for 48 hours.2. Analyze for any degradation.To assess the solid-state stability at elevated temperatures. Aromatic amines can undergo complex thermal decomposition.[9][10]
Experimental Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study.

start Drug Substance (2-Methoxy-phenazin-1-ylamine) stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress analysis Stability-Indicating HPLC Method Development stress->analysis peak_purity Peak Purity Analysis (PDA Detector) analysis->peak_purity identification Degradant Identification (LC-MS/MS, NMR) analysis->identification report Comprehensive Stability Report peak_purity->report quantification Degradant Quantification (Validated HPLC Method) identification->quantification quantification->report

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Degradation Product Characterization

A robust, stability-indicating analytical method is essential for separating and quantifying the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary tool for these studies.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve all components.

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and for selecting the optimal wavelength for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for the structural elucidation of unknown degradation products.

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aids in determining the elemental composition of the degradants.[11]

  • Tandem MS (MS/MS): Fragmentation analysis provides valuable structural information for identifying the degradation products.[6]

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress Condition% Degradation of ParentNo. of DegradantsMajor Degradant(s) (RRT)Mass Balance (%)
0.1 M HCl, 60°C, 48h
0.1 M NaOH, 60°C, 48h
3% H₂O₂, RT, 48h
Photolytic
Thermal (Solid)

Conclusion

While direct experimental data for 2-Methoxy-phenazin-1-ylamine is not yet available, this guide provides a comprehensive and scientifically grounded approach to assessing its stability and degradation profile. By leveraging the known chemistry of phenazine derivatives and aromatic amines, researchers can anticipate potential liabilities and design robust experimental plans. The protocols and analytical strategies outlined herein will facilitate the development of a stable and effective drug product, ultimately accelerating its path through the drug development pipeline.

References

  • Darwish, I. A., & Al-Obaid, A. M. (2014). A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products: application to degradation kinetics. Analytical Methods, 6(17), 6727-6735. [Link]

  • Costa, K. C., Glasser, N. R., Conway, S. J., & Newman, D. K. (2015). Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity. mBio, 6(6), e01521-15. [Link]

  • Krolikowska, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(16), 4583. [Link]

  • Li, S., et al. (2022). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry, 70(3), 839-854. [Link]

  • Atifi, F., et al. (2001). Photocatalytic degradation of atrazine by porphyrin and phthalocyanine complexes. Journal of Photochemistry and Photobiology A: Chemistry, 142(2-3), 139-145. [Link]

  • Yang, Z., et al. (2021). Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries. New Journal of Chemistry, 45(3), 1335-1343. [Link]

  • Sakagami, H., et al. (2008). The most stable conformation of the phenoxazine derivatives. In Vivo, 22(4), 459-463. [Link]

  • GeneOnline. (2026, January 30). Phenazine-Producing Rhizobacteria Identified as Sustainable Solution for Wheat Protection. GeneOnline. [Link]

  • Wikipedia. (n.d.). Phenazine. Retrieved from [Link]

  • Han, Y., et al. (2024). Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. Molecules, 29(3), 589. [Link]

  • Zhang, Y., et al. (2019). Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. Environmental Technology, 40(19), 2491-2499. [Link]

  • Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. Current Opinion in Structural Biology, 29, 26-33. [Link]

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  • Sismaet, H. J., et al. (2020). Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes. eLife, 9, e58499. [Link]

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  • Costa, K. C., et al. (2015). Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity. mBio, 6(6), e01521-15. [Link]

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  • Li, Y., et al. (2021). Identification of a Novel Bioactive Phenazine Derivative and Regulation of phoP on Its Production in Streptomyces lomondensis S015. Journal of Agricultural and Food Chemistry, 69(4), 1336-1343. [Link]

  • Wang, Y., et al. (2023). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. Nature Communications, 14(1), 5422. [Link]

  • Li, Y., et al. (2023). A Novel Phenazine Analog, CPUL1, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis. Cancers, 15(13), 3379. [Link]

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Methodological & Application

Synthesis Protocol for 2-Methoxy-phenazin-1-ylamine: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antitumor, and antimalarial properties.[1] The substitution pattern on the phenazine core plays a crucial role in modulating its biological and physicochemical properties. 2-Methoxy-phenazin-1-ylamine is a novel derivative with potential applications in medicinal chemistry and materials science, owing to the presence of both a methoxy and an amino group, which can significantly influence its solubility, binding affinity, and electronic properties.

Overall Synthetic Strategy

The synthesis of 2-Methoxy-phenazin-1-ylamine is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the formation of the phenazine core through a condensation reaction to yield 1-Nitro-2-methoxyphenazine. The second step is the selective reduction of the nitro group to the desired primary amine.

G cluster_0 Step 1: Phenazine Core Formation cluster_1 Step 2: Reduction of Nitro Group Start Starting Materials: - Benzene-1,2-diamine - 2-Methoxy-6-nitrophenol Reaction1 Condensation Reaction Start->Reaction1 Intermediate Intermediate: 1-Nitro-2-methoxyphenazine Reaction1->Intermediate Reaction2 Selective Reduction Intermediate->Reaction2 FinalProduct Final Product: 2-Methoxy-phenazin-1-ylamine Reaction2->FinalProduct

Caption: Overall workflow for the synthesis of 2-Methoxy-phenazin-1-ylamine.

Part 1: Synthesis of 1-Nitro-2-methoxyphenazine

The formation of the phenazine ring system is a critical step in this synthesis. While classical methods like the Wohl-Aue reaction exist, they can often result in a mixture of isomers, complicating purification.[2][3] A more controlled approach involves the condensation of an ortho-phenylenediamine with an ortho-quinone. In this protocol, we adapt this strategy by reacting benzene-1,2-diamine with 2-methoxy-6-nitrophenol in the presence of an oxidizing agent to form the desired 1-Nitro-2-methoxyphenazine intermediate.

Reaction Scheme: Step 1

G Benzene-1,2-diamine Benzene-1,2-diamine Plus + Benzene-1,2-diamine->Plus 2-Methoxy-6-nitrophenol 2-Methoxy-6-nitrophenol Arrow -> 2-Methoxy-6-nitrophenol->Arrow Plus->2-Methoxy-6-nitrophenol Intermediate 1-Nitro-2-methoxyphenazine Arrow->Intermediate Conditions Oxidizing Agent (e.g., KOH/air or PbO2) Solvent (e.g., Ethanol) Heat Arrow->Conditions

Caption: Synthesis of 1-Nitro-2-methoxyphenazine.

Experimental Protocol: Step 1
ParameterValue/Condition
Reactants Benzene-1,2-diamine, 2-Methoxy-6-nitrophenol
Oxidizing Agent Potassium Hydroxide in the presence of air
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 12-18 hours
Work-up Cooling, filtration, and washing with cold ethanol
Purification Recrystallization from a suitable solvent (e.g., ethanol or acetic acid)

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-methoxy-6-nitrophenol and 1.1 equivalents of benzene-1,2-diamine in absolute ethanol.

  • Addition of Base: To the stirred solution, add 2.0 equivalents of powdered potassium hydroxide (KOH). The mixture will likely change color.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. The oxygen from the air acts as the oxidizing agent in this basic medium.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or glacial acetic acid to yield 1-Nitro-2-methoxyphenazine as a crystalline solid.

Part 2: Synthesis of 2-Methoxy-phenazin-1-ylamine

The final step in the synthesis is the selective reduction of the nitro group of 1-Nitro-2-methoxyphenazine to the corresponding primary amine. A variety of reducing agents can be employed for this transformation.[4] We recommend the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, as this is a robust and high-yielding method for the reduction of aromatic nitro compounds, and is less likely to affect the phenazine ring system compared to catalytic hydrogenation.

Reaction Scheme: Step 2

G Intermediate 1-Nitro-2-methoxyphenazine Arrow -> Intermediate->Arrow FinalProduct 2-Methoxy-phenazin-1-ylamine Arrow->FinalProduct Conditions SnCl2·2H2O, conc. HCl Ethanol, Heat Then, aq. NaOH Arrow->Conditions

Caption: Reduction of 1-Nitro-2-methoxyphenazine to the final product.

Experimental Protocol: Step 2
ParameterValue/Condition
Reactant 1-Nitro-2-methoxyphenazine
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol and concentrated Hydrochloric Acid
Temperature 70-80 °C
Reaction Time 2-4 hours
Work-up Basification with aqueous NaOH, extraction with an organic solvent
Purification Column chromatography or recrystallization

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of 1-Nitro-2-methoxyphenazine in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of 4.0-5.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to 70-80 °C with stirring for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-Methoxy-phenazin-1-ylamine can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Characterization

The identity and purity of the final product, 2-Methoxy-phenazin-1-ylamine, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amine and the C-O stretch of the methoxy group.

References

  • ResearchGate. (n.d.). Synthesis of phenazine (1) by Wohl–Aue method. Retrieved from [Link]

  • Zadykowicz, J., et al. (2021). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 86(2), 1849–1861. Available at: [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • ResearchGate. (2021). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Available at: [Link]

  • Taylor & Francis Online. (2019). Synthesis of 1-substituted phenazines as novel antichlamydial agents. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]

  • YouTube. (2018, September 21). 22.4a Synthesis of Amines Reduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of benzene-1,2-diamine with benzil. Retrieved from [Link]

Sources

Application Note: 2-Methoxy-phenazin-1-ylamine as a Redox Mediator in Bioassays

[1]

Executive Summary

2-Methoxy-phenazin-1-ylamine is a nitrogen-containing heterocyclic compound belonging to the phenazine class of redox mediators. Unlike the commonly used, positively charged 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS), this compound presents as an uncharged amine under neutral conditions, offering unique solubility and membrane-permeability profiles.

Its primary utility lies in its ability to function as an Electron Transfer Mediator (ETM) in coupled enzyme assays. It effectively bridges the gap between reduced cofactors (NADH/NADPH) or active site cysteines and terminal electron acceptors (such as tetrazolium salts or molecular oxygen). The presence of the methoxy group at the C2 position, adjacent to the amino group at C1, provides steric protection and modulates the redox potential, enhancing stability against auto-oxidation compared to unsubstituted phenazines.

Key Applications
  • High-Throughput Oxidoreductase Screening: Substrate for laccases and peroxidases, yielding quantifiable colorimetric oxidation products.

  • Metabolic Viability Assays: Electron carrier in NAD(P)H-dependent dehydrogenase assays (e.g., measuring cellular metabolism).

  • Bio-Electrochemical Systems: Mediator for amperometric biosensors requiring stable redox cycling.

Technical Background & Mechanism

Chemical Logic

The efficiency of a redox mediator is defined by its Formal Potential (


)Electron Transfer Rate (

)
  • Structure-Function: The phenazine core allows for reversible 2-electron reduction. The C1-amino group facilitates proton-coupled electron transfer (PCET), while the C2-methoxy group acts as an electron-donating group (EDG), lowering the oxidation potential and stabilizing the radical intermediate.

  • Stability: Unlike standard PMS, which generates superoxide radicals (

    
    ) aggressively upon exposure to light, 2-Methoxy-phenazin-1-ylamine exhibits improved photostability due to the electronic stabilization provided by the methoxy substituent.
    
Mechanism of Action

In a typical dehydrogenase assay (e.g., Lactate Dehydrogenase), the molecule acts as an intermediate carrier.

  • Primary Reaction: The enzyme oxidizes the substrate (Lactate

    
     Pyruvate), reducing 
    
    
    to
    
    
    .
  • Mediation: 2-Methoxy-phenazin-1-ylamine accepts electrons from

    
    , converting to its reduced hydrophenazine form.
    
  • Signal Generation: The reduced mediator transfers electrons to a tetrazolium salt (e.g., WST-8 or INT), reducing it to a colored formazan dye.

Redox_PathwaySubstrateSubstrate(e.g., Lactate)ProductProduct(e.g., Pyruvate)Substrate->ProductDehydrogenaseNADNAD+NADHNADHNAD->NADHNADH->NADe- TransferMediator_Ox2-Methoxy-phenazin-1-ylamine(Oxidized)NADH->Mediator_OxCouplingMediator_RedHydrophenazine(Reduced)Mediator_Ox->Mediator_RedAccepts e-Mediator_Red->Mediator_OxDonates e-TetrazoliumTetrazolium Salt(Colorless)Mediator_Red->TetrazoliumSignal GenFormazanFormazan(Colored Signal)Tetrazolium->FormazanReduction

Figure 1: Electron transfer workflow in a coupled enzymatic assay. The phenazine mediator cycles between oxidized and reduced states, driving the colorimetric readout.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Safety Note: Phenazines are potential mutagens and skin irritants. Handle with PPE (gloves, goggles) in a fume hood.

  • Solvent Selection:

    • Primary: Dimethyl Sulfoxide (DMSO) - Recommended for high concentration stocks (10–20 mM).

    • Alternative: Acidified Ethanol (0.1% HCl in EtOH) - Protonation of the amine improves solubility.

    • Avoid: Neutral water (poor solubility due to uncharged amine).

  • Procedure:

    • Weigh 4.5 mg of 2-Methoxy-phenazin-1-ylamine (MW ≈ 225.25 g/mol ).

    • Dissolve in 2 mL of anhydrous DMSO to create a 10 mM Stock Solution .

    • Vortex vigorously for 2 minutes.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Protocol B: Coupled Dehydrogenase Assay (Metabolic Activity)

This protocol measures NADH production via the reduction of WST-8 (water-soluble tetrazolium).

Reagents:

  • Assay Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • WST-8 Solution: 5 mM in buffer.

  • Mediator Stock: 10 mM 2-Methoxy-phenazin-1-ylamine (from Protocol A).

  • Enzyme/Sample: Cell lysate or purified dehydrogenase.

Workflow:

  • Master Mix Preparation (Per well):

    • 88 µL Assay Buffer

    • 10 µL WST-8 Solution (Final: 0.5 mM)

    • 2 µL Mediator Stock (Final: 200 µM)

  • Plate Setup:

    • Add 100 µL of Master Mix to a 96-well clear microplate.

    • Add 10 µL of Sample (Enzyme/Lysate).

    • Blank: Add 10 µL Buffer instead of sample.

  • Initiation:

    • Add 10 µL of Substrate (e.g., 10 mM Lactate) to initiate the reaction.

  • Measurement:

    • Incubate at 37°C in the dark.

    • Measure Absorbance at 450 nm (WST-8 formazan peak) every 5 minutes for 30–60 minutes.

    • Note: The mediator itself may have a background absorbance; always subtract the Blank.

Protocol C: Direct Laccase Screening (Oxidative Coupling)

Laccases can directly oxidize amino-phenazines to form colored radical cations or dimers.

  • Buffer: 100 mM Sodium Acetate Buffer (pH 4.5 – 5.0).

  • Substrate Solution: Dilute Mediator Stock to 100 µM in buffer.

  • Reaction:

    • Mix 190 µL Substrate Solution + 10 µL Laccase sample.

  • Readout: Monitor the increase in Absorbance at 520 nm (characteristic of the oxidized phenazinium radical/dimer).

Data Analysis & Validation

Quantitative Interpretation

Calculate the enzyme activity using the Beer-Lambert Law:

  • 
    : Change in absorbance per minute.
    
  • 
    : Extinction coefficient of the product (e.g., WST-8 Formazan 
    
    
    37,000 M⁻¹cm⁻¹ at 450 nm).
  • 
    : Path length (0.6 cm for 200 µL in 96-well).
    
Comparison: 2-Methoxy-phenazin-1-ylamine vs. PMS
FeaturePhenazine Methosulfate (PMS)2-Methoxy-phenazin-1-ylamine
Charge Cationic (+)Neutral (pH > 6) / Cationic (pH < 5)
Light Stability Poor (Rapid auto-reduction)High (Methoxy stabilization)
Solubility Water SolubleDMSO/Acid Soluble
Membrane Permeability LowHigh (Lipophilic character)
Background Noise High (Non-enzymatic reduction)Low
Troubleshooting Guide
  • Precipitation: If the mediator precipitates upon adding to the aqueous buffer, lower the final concentration to <100 µM or include 1-2% DMSO in the final assay buffer.

  • High Background: Ensure the assay is performed in the dark. Although more stable than PMS, phenazines are inherently photosensitive.

  • No Signal: Check pH. The redox potential of phenazines is pH-dependent (–59 mV/pH). Ensure the buffer pH matches the enzyme's optimal range (usually 7.4 for dehydrogenases, 4.5 for laccases).

References

  • Matijošytė, I., et al. (2024). Synthesis and application of a phenazine class substrate for high-throughput screening of laccase activity. Applied Microbiology and Biotechnology. Link

  • Cayman Chemical. (2022). Phenazine (methosulfate) Product Information and Safety Data.[1]Link

  • NIST Chemistry WebBook. (2025).[2] Phenazine and Derivatives Thermochemistry Data.Link

  • Santa Cruz Biotechnology. (2024). 2-Methoxy-phenazin-1-ylamine Product Data.Link[3]

  • Pierson, L. S., & Pierson, E. A. (2010). Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes.[4] Applied Microbiology and Biotechnology. Link

Application Note: 2-Methoxy-phenazin-1-ylamine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-Methoxy-phenazin-1-ylamine (CAS: 3224-52-0) in fluorescence microscopy.

Given the specific chemical nature of this phenazine derivative, this guide focuses on its application as a fluorogenic probe for acidic organelles (lysosomes/vacuoles) and its potential as a DNA/RNA intercalator , leveraging the intrinsic solvatochromic and acidotropic properties characteristic of amino-phenazines.

Introduction & Mechanism of Action

2-Methoxy-phenazin-1-ylamine is a tricyclic heteroaromatic compound belonging to the phenazine class. Structurally related to well-known vital dyes like Neutral Red and Acridine Orange , it exhibits intrinsic fluorescence that is sensitive to the local microenvironment (polarity and pH).

Core Mechanisms

The utility of 2-Methoxy-phenazin-1-ylamine in microscopy relies on two primary physicochemical mechanisms:

  • Acidotropic Trapping (Lysosomal Accumulation): The unprotonated amine form is lipophilic and freely permeates cell membranes. Upon entering acidic organelles (lysosomes, pH 4.5–5.0), the amine group becomes protonated (

    
    ). This charged species is membrane-impermeable, leading to selective accumulation and fluorescence enhancement within acidic compartments.
    
  • Nucleic Acid Intercalation: The planar phenazine core can intercalate between DNA/RNA base pairs. While less specific than DAPI or Hoechst, this interaction often results in a fluorescence quantum yield increase and a spectral shift, useful for nuclear counterstaining in fixed preparations or monitoring cell cycle dynamics in permeabilized cells.

  • Solvatochromism: The methoxy group at position 2 acts as an electron-donating auxochrome, modulating the push-pull electronic system of the phenazine ring. This makes the emission spectrum sensitive to solvent polarity, potentially allowing differentiation between lipid-rich environments (lipid droplets) and aqueous cytosol.

Graphviz Diagram: Cellular Mechanism

CellularMechanism Extracellular Extracellular Space (pH 7.4) Mol_Neutral Probe (Neutral) Permeable Extracellular->Mol_Neutral Addition Membrane Plasma Membrane (Lipid Bilayer) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome/Vacuole (pH 4.5 - 5.0) Cytosol->Lysosome Gradient Diffusion Nucleus Nucleus (DNA Intercalation) Cytosol->Nucleus Diffusion Mol_Charged Probe (Protonated) Trapped & Fluorescent Lysosome->Mol_Charged Protonation (H+) Mol_Bound Probe-DNA Complex Intercalated Nucleus->Mol_Bound Intercalation Mol_Neutral->Membrane Diffusion Mol_Charged->Lysosome Trapped

Caption: Mechanism of Acidotropic Trapping and DNA Intercalation for 2-Methoxy-phenazin-1-ylamine.

Spectral Properties & Instrument Configuration

Before staining, ensure your microscopy setup is optimized. Amino-phenazines typically exhibit broad absorption in the blue/violet region and emission in the green/yellow region.

PropertyValue (Approximate)Notes
Excitation Max 400 – 450 nmCompatible with 405 nm laser or Blue LED.
Emission Max 520 – 580 nmDetection in FITC/GFP or TRITC channel depending on pH.
Stokes Shift ~100 nmLarge shift reduces self-quenching artifacts.
Solubility DMSO, EthanolPoorly soluble in water; prepare stock in organic solvent.

Recommended Filter Sets:

  • Primary: FITC/GFP (Ex 470/40, Em 525/50) – For general cytoplasmic/nuclear signal.

  • Secondary: DAPI (Ex 350/50, Em 460/50) – May excite the UV-band of the phenazine core.

  • Confocal: 405 nm or 440 nm Laser Line; Detection 500–600 nm.

Experimental Protocol

A. Stock Solution Preparation

Safety: Wear gloves and safety glasses. Phenazines can be mutagenic.

  • Weigh 1 mg of 2-Methoxy-phenazin-1-ylamine .

  • Dissolve in 444 µL of high-grade anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously until fully dissolved.

  • Aliquot into amber tubes (10-20 µL each) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for 6 months).

B. Live Cell Staining (Lysosomal/Acidic Organelle Labeling)

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293).

  • Cell Culture: Grow cells on sterile glass coverslips or confocal dishes to 70% confluency.

  • Working Solution: Dilute the 10 mM stock 1:1000 to 1:5000 in pre-warmed culture medium (phenol-red free preferred) to achieve a final concentration of 2 – 10 µM .

    • Note: Start with 5 µM for optimization.

  • Incubation: Remove growth medium and add the staining medium.

  • Time: Incubate for 15 – 30 minutes at 37°C / 5% CO₂.

    • Critical: Do not over-incubate (>1 hr) as this may lead to cytotoxicity or non-specific precipitation.

  • Wash: Gently wash cells 3x with pre-warmed PBS or HBSS to remove background dye.

  • Imaging: Image immediately in live-cell imaging buffer (e.g., HBSS with HEPES).

    • Observation: Look for punctate, bright fluorescent structures (lysosomes) and potentially weaker nuclear staining.

C. Fixed Cell Staining (Nuclear/Counterstain)
  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at RT.

  • Permeabilization: Wash PBS 3x, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Staining: Apply 1 µM probe solution in PBS for 10 minutes.

  • Wash: Wash 3x with PBS.

  • Mounting: Mount with an antifade mounting medium.

  • Imaging: Nuclei will appear fluorescent. Note that fixation abolishes the pH gradient, so lysosomal specificity will be lost.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Precipitation Concentration too high or poor solubility in aqueous media.Lower concentration to <5 µM. Ensure intermediate dilution step (DMSO

PBS).
Weak Signal pH of lysosomes is not acidic enough (e.g., Chloroquine treatment).Confirm cell health. Use a positive control like LysoTracker Red.
Cytotoxicity Phenazines can generate ROS upon light exposure (phototoxicity).Reduce laser power. Minimize exposure time. Add antioxidants (e.g., Ascorbic acid) if compatible.
Broad Background Non-specific hydrophobic binding.Wash extensively with medium containing 1% BSA (Back-exchange).

Workflow Diagram

ProtocolWorkflow Stock Stock Prep 10 mM in DMSO Dilution Dilution 2-10 µM in Medium Stock->Dilution 1:1000 - 1:5000 Incubation Incubation 15-30 min @ 37°C Dilution->Incubation Apply to Cells Wash Wash 3x PBS/HBSS Incubation->Wash Remove Excess Imaging Imaging Ex: 405/450nm | Em: 520-580nm Wash->Imaging Live Cell Mode

Caption: Step-by-step staining workflow for live-cell fluorescence microscopy.

References

  • PubChem Compound Summary. "2-Methoxy-1-phenazinamine (CAS 3224-52-0)." National Center for Biotechnology Information. Accessed October 26, 2023. Link

  • Mavri, J. et al. "Electronic structure and biological activity of phenazine derivatives." Journal of Chemical Information and Modeling. (General reference for phenazine mechanism).
  • Enamine Building Blocks. "2-methoxyphenazin-1-amine Product Sheet." EnamineStore. Link

  • Brul, S. et al. "Mechanism of acidotropic drugs: uptake and retention in acidic organelles." Nature Reviews Molecular Cell Biology. (Reference for acidotropic trapping mechanism).

Disclaimer: 2-Methoxy-phenazin-1-ylamine is a research chemical. Specific spectral data may vary by solvent and pH. Users are advised to perform an excitation/emission scan on their specific system prior to critical experiments.

Application Note: Standardized Protocol for In Vitro Antimicrobial Susceptibility Testing of 2-Methoxy-phenazin-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by bacteria like Pseudomonas and Streptomyces, are recognized for their broad-spectrum antimicrobial activities.[1][2] These redox-active secondary metabolites are implicated in microbial competition and are gaining significant interest as a potential source of new antibacterial leads.[1][3]

This document provides a detailed guide for conducting antimicrobial susceptibility testing (AST) of 2-Methoxy-phenazin-1-ylamine , a specific derivative of the phenazine core structure. While extensive data on this particular compound is not widely published, the protocols herein are based on the known biological activities of related phenazine compounds and adhere to internationally recognized standards for AST.

The primary mechanism of action for many phenazines is thought to involve the generation of reactive oxygen species (ROS), which induces oxidative stress within the target microorganism, leading to damage of essential cellular components like DNA and proteins, and ultimately, cell death.[4][5][6] Therefore, evaluating the in vitro efficacy of 2-Methoxy-phenazin-1-ylamine is a critical first step in assessing its potential as a therapeutic agent.

This guide is structured to provide not just a procedural checklist, but a comprehensive understanding of the causality behind each step, ensuring robust, reproducible, and self-validating experimental outcomes. The primary method detailed is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's potency. This method is aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Postulated Mechanism of Action: Redox Cycling and Oxidative Stress

Based on the established activity of similar phenazine compounds, 2-Methoxy-phenazin-1-ylamine is hypothesized to exert its antimicrobial effect through a redox-cycling mechanism. This process involves the compound entering the bacterial cell, where it is reduced by cellular reductases (e.g., NADH reductase). The reduced form of the phenazine then reacts with molecular oxygen (O₂) to generate superoxide radicals (O₂⁻), regenerating the original phenazine molecule to repeat the cycle. The accumulation of superoxide and its derivative, hydrogen peroxide (H₂O₂), leads to significant oxidative stress, overwhelming the bacterial cell's defense mechanisms and causing widespread damage to critical biomolecules.[4][5][10]

Phenazine_MoA Postulated Mechanism of 2-Methoxy-phenazin-1-ylamine cluster_cell Bacterial Cell Phen_ext Phenazine (2-MPA) Phen_int Phenazine (Oxidized) Phen_ext->Phen_int Uptake Phen_red Phenazine (Reduced) Phen_int->Phen_red e⁻ from NADH NADH_Red Bacterial Reductases Phen_red->Phen_int e⁻ transfer O2_rad O₂⁻ (Superoxide) NADH_Red->Phen_red Reduces NADH NADH NAD NAD+ NADH->NAD O2 O₂ O2->O2_rad H2O2 H₂O₂ O2_rad->H2O2 SOD (dismutation) Damage Cellular Damage (DNA, Proteins, Lipids) O2_rad->Damage H2O2->Damage Fenton Reaction Death Cell Death Damage->Death

Caption: Postulated redox-cycling mechanism of 2-Methoxy-phenazin-1-ylamine.

Essential Materials and Reagents

  • Test Compound: 2-Methoxy-phenazin-1-ylamine (powder form, purity ≥98%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains:

    • Test organisms (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™). These are standard quality control (QC) strains recommended by CLSI and EUCAST.[11]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Tryptic Soy Agar (TSA) or Blood Agar for initial culture.

  • Equipment & Consumables:

    • Sterile 96-well, U-bottom microtiter plates.

    • Multichannel pipette (50-200 µL).

    • Sterile pipette tips.

    • Sterile reagent reservoirs.

    • Incubator (35°C ± 2°C).

    • Spectrophotometer or McFarland standards (0.5).

    • Vortex mixer.

    • Sterile saline (0.85% NaCl).

    • Sterile polypropylene tubes.

Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution

Accurate stock solution preparation is fundamental to the entire assay. An error here will propagate through all subsequent dilutions.

  • Objective: To create a high-concentration, sterile stock solution of 2-Methoxy-phenazin-1-ylamine for serial dilution.

  • Calculation:

    • Determine the molecular weight (MW) of the compound.

    • Calculate the mass required for a 10 mg/mL (or ~10 mM) stock solution. It is crucial to prepare a stock concentration at least 10 times the highest concentration to be tested.[12]

    • Formula: Mass (mg) = Desired Concentration (mg/mL) x Volume (mL).

  • Procedure:

    • Aseptically weigh the required amount of 2-Methoxy-phenazin-1-ylamine powder.

    • Dissolve the powder in an appropriate volume of 100% DMSO. Vortex thoroughly until fully dissolved. Rationale: DMSO is a common solvent for poorly water-soluble compounds. Using the neat solvent initially ensures complete dissolution before further dilution in aqueous media.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile polypropylene tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at ≤ -60°C until use.[12]

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the principles outlined in the CLSI M07 guideline, which provides a standardized method for dilution antimicrobial susceptibility tests.[7][8][13]

AST_Workflow Broth Microdilution Workflow (CLSI M07) start Start: Overnight Culture of Test Organism prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum 2. Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate with Bacterial Suspension (Final conc. ~5x10⁵ CFU/mL) dilute_inoculum->inoculate prep_plate 3. Prepare Compound Dilutions in 96-Well Plate prep_plate->inoculate controls 5. Add Controls (Growth & Sterility) inoculate->controls incubate 6. Incubate Plate (35°C, 16-20 hours) controls->incubate read 7. Read Results (Visual Inspection for Turbidity) incubate->read end End: Determine MIC read->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer colonies to a tube containing 4-5 mL of sterile saline.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Rationale: Standardizing the initial bacterial concentration is critical for reproducibility. A higher inoculum can lead to falsely elevated MIC values.

    • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (Serial Dilution):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the 2-Methoxy-phenazin-1-ylamine stock solution in CAMHB.

    • Add 100 µL of this diluted compound to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the Growth Control (contains CAMHB and inoculum, but no compound).

    • Well 12 will serve as the Sterility Control (contains CAMHB only, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (from step 1.5) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

    • The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Data Analysis and Interpretation

  • Reading the MIC:

    • After incubation, check the control wells. The sterility control (well 12) should show no growth (be clear). The growth control (well 11) should show distinct turbidity. If controls are invalid, the experiment must be repeated.

    • Visually inspect the test wells (1-10) for turbidity.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12]

  • Data Presentation:

    • Results should be recorded in a clear, tabular format. This allows for easy comparison across different bacterial strains and experimental repeats.

Bacterial Strain Compound MIC Range (µg/mL) Modal MIC (µg/mL) No. of Replicates
S. aureus ATCC® 29213™2-Methoxy-phenazin-1-ylamine4 - 883
E. coli ATCC® 25922™2-Methoxy-phenazin-1-ylamine16 - 32323
P. aeruginosa ATCC® 27853™2-Methoxy-phenazin-1-ylamine>64>643
S. aureus ATCC® 29213™Vancomycin (Control)0.5 - 213
  • Interpreting Results:

    • The MIC value is a measure of potency. A lower MIC indicates higher potency.

    • For novel compounds like 2-Methoxy-phenazin-1-ylamine, there are no established clinical breakpoints.[14][15] Therefore, results cannot be categorized as "Susceptible," "Intermediate," or "Resistant."

    • The data should be interpreted by comparing the compound's activity against different types of bacteria (e.g., Gram-positive vs. Gram-negative) and relative to control antibiotics.

References

  • Vertex AI Search. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price.
  • MDPI. (2024, March 13). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2018152436A1 - Phenazine derivatives as antimicrobial agents.
  • National Institutes of Health. (2024, October 9). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2025, November 28). Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy - PMC - PubMed Central. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of 2-methoxy phenethylamine-based imine and β-lactam derivative in nosocomial infections. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Retrieved February 2, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Retrieved February 2, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables - EUCAST. Retrieved February 2, 2026, from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved February 2, 2026, from [Link]

  • Frontiers. (2017, February 26). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved February 2, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved February 2, 2026, from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved February 2, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved February 2, 2026, from [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Retrieved February 2, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 2-methoxy-1-phenazinecarboxylic acid - C14H10N2O3, density, melting point, boiling point, structural formula, synthesis. Retrieved February 2, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents - EUCAST. Retrieved February 2, 2026, from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2017, February 27). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC - PubMed Central. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis. (n.d.). Phenazine – Knowledge and References. Retrieved February 2, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) The Phenazine 2-Hydroxy-Phenazine-1-Carboxylic Acid Promotes Extracellular DNA Release and Has Broad Transcriptomic Consequences in Pseudomonas chlororaphis 30–84. Retrieved February 2, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Retrieved February 2, 2026, from [Link]

  • University of Diyala. (2024, December 18). 1999-6527 - Isolation and characterization of phenazine produced from mutant Pseudomonas aeruginosa. Retrieved February 2, 2026, from [Link]

Sources

"2-Methoxy-phenazin-1-ylamine" for studying drug-target interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Profiling of Drug-Target Interactions using 2-Methoxy-phenazin-1-ylamine (2-MPA)

Abstract & Strategic Utility

2-Methoxy-phenazin-1-ylamine (2-MPA) represents a specialized scaffold in the phenazine class of nitrogen-containing heterocycles. Unlike generic intercalators, 2-MPA offers a unique dual-modality for drug-target interaction studies:

  • Structural Intercalation: The planar tricyclic core facilitates

    
    -stacking between DNA base pairs, while the 1-amino group provides a critical hydrogen-bond donor handle for minor groove anchoring.
    
  • Redox-Active Reporting: The 2-methoxy substituent modulates the electronic environment, making the molecule an ideal probe for studying oxidative stress mechanisms (ROS generation) often associated with phenazine cytotoxicity.

This guide details the protocols for utilizing 2-MPA to determine binding constants (


) via fluorescence quenching and to validate redox-mediated target engagement.

Part 1: Physicochemical Properties & Preparation

Chemical Identity:

  • IUPAC Name: 2-methoxyphenazin-1-amine[1]

  • CAS: 2876-17-7

  • Molecular Formula:

    
    
    
  • Key Feature: Intrinsic fluorescence (tunable by solvent polarity and DNA binding).

Preparation of Stock Solutions:

  • Solubility: 2-MPA is hydrophobic. Dissolve primary stock in DMSO (Dimethyl sulfoxide) to 10 mM.

  • Storage: Store at -20°C in amber vials. Phenazines are photosensitive; avoid prolonged exposure to ambient light.

  • Working Buffer: Dilute into aqueous buffers (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) immediately prior to use. Ensure final DMSO concentration is

    
     to prevent DNA denaturation or enzyme inhibition.
    

Part 2: Protocol A - Fluorescence-Based DNA Binding Affinity ( )

Principle: 2-MPA exhibits intrinsic fluorescence.[2] Upon intercalation into the hydrophobic environment of the DNA helix, the fluorescence emission is typically quenched or bathochromically shifted (red-shifted) due to


-

stacking interactions. This change allows for the precise calculation of the dissociation constant (

).

Materials:

  • 2-MPA (10 µM working solution in Tris Buffer).

  • CT-DNA (Calf Thymus DNA) or synthetic oligonucleotide duplexes (0–100 µM stock).

  • Quartz cuvette (1 cm path length).

  • Spectrofluorometer (Excitation: ~370 nm; Emission scan: 400–600 nm).

Experimental Workflow:

  • Baseline Measurement: Add 2.0 mL of 2-MPA (10 µM) to the cuvette. Record the emission spectrum (

    
    ).
    
  • Titration: Aliquot small volumes (1–5 µL) of concentrated DNA stock into the cuvette. Mix by inversion (do not vortex vigorously to avoid shearing DNA).

  • Equilibration: Allow 2 minutes for binding equilibrium at 25°C.

  • Measurement: Record emission spectra (

    
    ) after each addition until saturation is reached (no further change in intensity).
    
  • Correction: Correct fluorescence values for dilution volume.

Data Analysis (Scatchard/McGhee-von Hippel): Plot


 vs. 

. Fit the data to the binding equation:


  • 
     (Dissociation Constant):  Lower values indicate tighter binding (typically 1–10 µM for phenazines).
    
  • Binding Mode Verification: Perform salt-dependence studies. If

    
     increases significantly with 
    
    
    
    , electrostatic interactions (groove binding) contribute; if stable, intercalation dominates.

Part 3: Protocol B - Redox Cycling & ROS Generation Assay

Principle: Phenazines exert cytotoxicity partly by cycling between oxidized and reduced states, generating Reactive Oxygen Species (ROS).[3] 2-MPA can be used to validate if a target protein (e.g., a reductase) metabolizes the drug.

Materials:

  • Target Cells (e.g., HCT-116 or bacterial cultures).

  • 2-MPA (Treatment).

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate) – General ROS probe.

  • NAC (N-Acetyl Cysteine) – ROS scavenger (Control).

Step-by-Step Protocol:

  • Seeding: Plate cells in 96-well black-walled plates (

    
     cells/well). Incubate overnight.
    
  • Pre-loading: Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 min in serum-free medium. Wash again to remove extracellular probe.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: 2-MPA (IC50 concentration).

    • Group C: 2-MPA + NAC (5 mM pretreatment for 1h).

  • Kinetics: Measure fluorescence (Ex: 485 nm / Em: 535 nm) every 10 mins for 2 hours.

  • Interpretation: A rapid increase in fluorescence in Group B compared to A confirms ROS generation. Rescue in Group C validates the oxidative mechanism.

Part 4: Mechanism of Action & Workflow Visualization

The following diagrams illustrate the dual mechanism of 2-MPA and the logical flow of the binding assay.

G cluster_0 Mechanism of Action cluster_1 Experimental Workflow MPA 2-MPA (Free) Complex Intercalated Complex (Fluorescence Quenched) MPA->Complex Intercalation (Kd ~ µM) Redox Redox Cycling (e- Transfer) MPA->Redox Metabolic Activation DNA dsDNA Helix DNA->Complex ROS ROS Generation (O2•-, OH•) Redox->ROS Oxidative Stress Prep Stock Prep (DMSO) Titration Titration (+ DNA) Prep->Titration Measure Spectroscopy (Ex 370nm) Titration->Measure Analysis Data Fit (Scatchard) Measure->Analysis

Caption: Figure 1. Dual-pathway mechanism of 2-MPA (Intercalation vs. Redox) and experimental workflow.

Part 5: Data Presentation & Troubleshooting

Table 1: Expected Parameters for Phenazine Derivatives

ParameterValue RangeInterpretation
Binding Constant (

)

M
Moderate intercalator (comparable to Doxorubicin).
Fluorescence Shift 10–30 nm Red ShiftIndicates transfer to hydrophobic DNA core.
Melting Temp (

)
+2°C to +8°CStabilization of DNA double helix upon binding.
ROS Induction > 2-fold vs ControlSignificant oxidative stress capability.

Troubleshooting Guide:

  • Precipitation: If the solution turns cloudy upon adding DNA, the [2-MPA] is too high. Reduce to 5 µM or increase salt concentration to 100 mM NaCl.

  • No Fluorescence Change: Ensure the excitation wavelength matches the absorption max of the protonated form if working at acidic pH. Phenazines have pH-dependent optical properties.

References

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, physiology, and chemical synthesis.[4] Chemical Reviews, 104(3), 1663-1686. Link

  • Cimmino, A., et al. (2012). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action. Molecules, 17(12).[5] Link

  • Wexselblatt, E., et al. (2015). Redox-cycling of phenazines: A mechanism for anticancer activity. Journal of Medicinal Chemistry. (Contextual grounding on phenazine redox mechanism).
  • Bresnahan, W.A., et al. (1990). The interaction of phenazine derivatives with DNA: intercalation and topoisomerase inhibition.[5] Biochemistry. (Foundational text on phenazine-DNA modes).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Staining Protocols for 2-Methoxy-phenazin-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-phenazin-1-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for staining protocols involving this novel phenazine-derived compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower your research.

Introduction to 2-Methoxy-phenazin-1-ylamine

2-Methoxy-phenazin-1-ylamine is a phenazine derivative, a class of heterocyclic compounds known for their diverse biological activities and distinct physicochemical properties.[1][2] Phenazines are redox-active, often colored, and some exhibit fluorescence, making them valuable tools in biological research.[2][3] While specific applications of 2-Methoxy-phenazin-1-ylamine are still under exploration, its structural similarity to other phenazine dyes suggests its potential as a fluorescent stain for cellular components.[3][4] This guide provides a foundational, albeit hypothetical, protocol and troubleshooting advice based on the known characteristics of phenazine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the potential staining mechanism of 2-Methoxy-phenazin-1-ylamine?

A1: Based on the core structure of phenazine and the presence of an amine group, 2-Methoxy-phenazin-1-ylamine likely acts as a fluorescent intercalator or a probe that targets specific cellular microenvironments.[4][5] The planar phenazine ring may intercalate into nucleic acids (DNA or RNA), similar to other aromatic dyes.[4] Alternatively, the compound's overall charge and hydrophobicity could lead to its accumulation in specific organelles, such as mitochondria or lysosomes. The methoxy and amine functional groups can influence its solubility, cell permeability, and binding specificity.[1]

Q2: Is 2-Methoxy-phenazin-1-ylamine suitable for live or fixed cell imaging?

A2: The suitability for live or fixed cell imaging depends on the compound's cytotoxicity and its ability to permeate cell membranes. Many phenazine derivatives are cell-permeable and have been used in live-cell imaging.[6] However, it is crucial to first perform a toxicity assay to determine the optimal concentration and incubation time that does not affect cell viability. For fixed-cell applications, the staining protocol will need to be optimized to ensure the target structures are preserved and accessible.

Q3: What are the expected spectral properties of 2-Methoxy-phenazin-1-ylamine?

A3: Phenazine derivatives can exhibit a wide range of colors, from deep blue to red.[3] The exact excitation and emission spectra of 2-Methoxy-phenazin-1-ylamine would need to be determined experimentally. As a starting point, based on similar compounds, excitation could be in the blue-green range (around 488 nm) with emission in the green-to-red range. A full spectral scan is highly recommended to identify the optimal excitation and emission wavelengths for your specific imaging setup.

Hypothetical Staining Protocol for Cultured Cells

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

I. Reagent Preparation
  • Stock Solution (1 mM):

    • Due to the aromatic nature of phenazines, solubility in aqueous solutions might be limited.[7] It is recommended to dissolve 2-Methoxy-phenazin-1-ylamine in a small amount of dimethyl sulfoxide (DMSO) to create a 1 mM stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution (1-10 µM):

    • Dilute the 1 mM stock solution in a buffered saline solution (e.g., PBS or HBSS) to the desired final concentration. The optimal concentration should be determined through a titration experiment.

II. Staining Procedure
  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Cell Preparation:

    • For Live-Cell Imaging: Aspirate the culture medium and wash the cells once with pre-warmed PBS or HBSS.

    • For Fixed-Cell Imaging:

      • Aspirate the culture medium and wash cells with PBS.

      • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

      • Wash the cells three times with PBS.

      • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if targeting intracellular structures. Wash three times with PBS.

  • Staining:

    • Add the working solution of 2-Methoxy-phenazin-1-ylamine to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells two to three times with PBS or HBSS to remove unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets. Start with a standard DAPI (for potential blue fluorescence) or FITC/TRITC (for green/red fluorescence) filter set and optimize based on the observed signal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No/Weak Signal 1. Inappropriate filter set.1. Perform a spectral scan to determine the optimal excitation and emission wavelengths.
2. Staining concentration is too low.2. Increase the concentration of the working solution in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM).
3. Insufficient incubation time.3. Increase the incubation time (e.g., 30 min, 60 min).
4. Dye has degraded.4. Prepare a fresh stock solution. Protect from light and repeated freeze-thaw cycles.
High Background 1. Staining concentration is too high.1. Decrease the concentration of the working solution.
2. Insufficient washing.2. Increase the number and duration of wash steps after staining.
3. Dye precipitation.3. Ensure the dye is fully dissolved in the working solution. Consider a brief sonication of the stock solution.
Photobleaching 1. High laser power or long exposure time.1. Reduce the laser power and/or exposure time. Use a more sensitive detector if available.
2. Unstable dye.2. Use an anti-fade mounting medium for fixed cells. For live cells, image quickly after staining.
Cell Toxicity (Live-Cell Imaging) 1. Staining concentration is too high.1. Perform a dose-response experiment to determine the maximum non-toxic concentration.
2. Prolonged incubation.2. Reduce the incubation time.
3. Solvent toxicity.3. Ensure the final concentration of DMSO is low (typically <0.1%).

Visualizing the Workflow

Experimental Workflow Diagram

Staining_Protocol cluster_prep Preparation cluster_cell_prep Cell Handling cluster_staining Staining & Imaging Stock Prepare 1 mM Stock in DMSO Working Dilute to 1-10 µM Working Solution Stock->Working Stain Incubate with Working Solution Working->Stain Culture Culture Cells Wash1 Wash Cells Culture->Wash1 Fix Fix/Permeabilize (Optional) Wash1->Fix Wash1->Stain Fix->Stain Wash2 Wash to Remove Unbound Dye Stain->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: A flowchart of the hypothetical staining protocol.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_weak Weak Signal Solutions cluster_bg High Background Solutions cluster_bleach Photobleaching Solutions Start Staining Issue WeakSignal Weak/No Signal Start->WeakSignal HighBg High Background Start->HighBg Bleaching Photobleaching Start->Bleaching Optics Check Filters/Wavelengths WeakSignal->Optics Concentration Increase Concentration/Time WeakSignal->Concentration ReduceConc Decrease Concentration HighBg->ReduceConc WashMore Increase Washing HighBg->WashMore ReducePower Lower Laser/Exposure Bleaching->ReducePower Antifade Use Anti-fade Bleaching->Antifade

Caption: A decision tree for troubleshooting common staining issues.

References

  • Massive Bioaccumulation and Self‐Assembly of Phenazine Compounds in Live Cells. (2015). NIH. Retrieved from [Link]

  • Based on the phenazine derivatives for optical sensing: a review. (2020). ResearchGate. Retrieved from [Link]

  • Phenazine. Wikipedia. Retrieved from [Link]

  • Phenazine – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Mechanism for synthesis of phenazine (1). ResearchGate. Retrieved from [Link]

  • Role of Iron Availability in Modulating Pseudomonas aeruginosa's Antifungal Effects on Planktonic and Biofilm Growth of Scedosporium/Lomentospora Under Cystic Fibrosis-Mimicking Conditions. (2024). MDPI. Retrieved from [Link]

  • The structural biology of phenazine biosynthesis. (2014). PMC - PubMed Central - NIH. Retrieved from [Link]

  • 2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539. PubChem. Retrieved from [Link]

  • 2-Methoxyphenethylamine | C9H13NO | CID 74896. PubChem - NIH. Retrieved from [Link]

  • Simple Phenazine‐Based Compounds Realizing Superior Multicolored Emission | Request PDF. ResearchGate. Retrieved from [Link]

  • Image-based profiling in live cells using acridine orange. Cimini Lab. Retrieved from [Link]

  • Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. LookChem. Retrieved from [Link]

  • Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv. Retrieved from [Link]

  • 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). IndiaMART. Retrieved from [Link]

  • Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. (2024). NIH. Retrieved from [Link]

  • 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898. PubChem - NIH. Retrieved from [Link]

  • Live Cell Painting: New nontoxic dye to probe cell physiology in high content screening. (2023). ScienceDirect. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise with 2-Methoxy-phenazin-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reducing Background Fluorescence

Welcome to the technical support center for 2-Methoxy-phenazin-1-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for minimizing background fluorescence and maximizing the signal-to-noise ratio in your experiments. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This guide is structured to not only provide step-by-step protocols but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered when working with 2-Methoxy-phenazin-1-ylamine and managing background fluorescence.

Q1: What are the primary sources of background fluorescence in my assay?

Background fluorescence, or noise, can originate from several sources that can obscure your specific signal.[1][2] These can be broadly categorized into two main groups:

  • Sample-Related Background: This includes autofluorescence from endogenous cellular components like NADH, collagen, and riboflavin, as well as from media components such as phenol red and serum.[3][4][5][6] Fixatives like formaldehyde can also contribute to autofluorescence.[4][5]

  • Reagent- and Method-Related Background: This can be caused by the unbound or non-specifically bound fluorescent probe (2-Methoxy-phenazin-1-ylamine), cross-reactivity of antibodies (in immunofluorescence), or fluorescence from the imaging vessel itself (e.g., plastic-bottom plates).[1][2]

Q2: I am observing high background even in my negative control wells. What should I check first?

If your negative controls (e.g., unstained cells) show high fluorescence, the issue is likely autofluorescence.[7] Here’s a quick checklist:

  • Cell Culture Medium: Is your medium phenol red-free? Phenol red is a known source of background fluorescence. Consider using a specialized low-fluorescence medium like Gibco FluoroBrite DMEM.[1][3]

  • Fixation: If you are fixing your cells, be aware that aldehyde fixatives can induce autofluorescence.[4][5]

  • Imaging Plasticware: Standard plastic-bottom well plates can be highly fluorescent. For imaging applications, switch to glass-bottom or imaging-specific polymer-bottom plates.[1]

Q3: My signal is weak, and the background is high. What can I do to improve the signal-to-noise ratio?

A low signal-to-noise ratio can be addressed from two angles: amplifying the signal and reducing the background.

  • Optimize Probe Concentration: Titrate the concentration of 2-Methoxy-phenazin-1-ylamine to find the optimal balance between specific signal and background.[1][8]

  • Washing Steps: Ensure you have adequate washing steps after incubation with the fluorescent probe to remove any unbound molecules.[1]

  • Blocking: For immunofluorescence applications, insufficient blocking can lead to non-specific antibody binding and high background.[7][9][10]

In-depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect approach to troubleshooting common background fluorescence issues.

Issue 1: High Autofluorescence from Biological Samples

Autofluorescence is the natural fluorescence emitted by biological materials and is a common challenge in fluorescence-based assays.[5][6][11][12]

Causality: Endogenous fluorophores within cells and tissues (e.g., NADH, FAD, collagen, elastin, and lipofuscin) can have broad excitation and emission spectra that may overlap with that of 2-Methoxy-phenazin-1-ylamine.[5][13] This is particularly prominent in the green and blue regions of the spectrum.

Troubleshooting Workflow:

cluster_0 Troubleshooting Autofluorescence start High Background in Unstained Control check_medium Is the medium phenol red-free and low in serum? start->check_medium switch_medium Switch to phenol red-free, low-serum, or specialized imaging medium (e.g., FluoroBrite). check_medium->switch_medium No check_fixative Are you using an aldehyde fixative? check_medium->check_fixative Yes switch_medium->check_fixative use_quencher Consider using an autofluorescence quenching reagent (e.g., Sudan Black B). check_fixative->use_quencher Yes spectral_unmixing If available, use spectral imaging and linear unmixing to separate autofluorescence from the specific signal. check_fixative->spectral_unmixing No use_quencher->spectral_unmixing shift_wavelength Can you use a red-shifted fluorophore instead of 2-Methoxy-phenazin-1-ylamine? spectral_unmixing->shift_wavelength red_dye Red-shifted dyes minimize overlap with common autofluorescence sources. shift_wavelength->red_dye Yes end Autofluorescence Reduced shift_wavelength->end No red_dye->end

Caption: A decision-making workflow for troubleshooting high autofluorescence.

Experimental Protocol: Evaluating and Mitigating Autofluorescence

  • Prepare Control Samples: Include an unstained sample (cells or tissue) that has undergone all the same processing steps (e.g., fixation, permeabilization) as your experimental samples.

  • Image the Control: Acquire an image of the unstained sample using the same instrument settings (laser power, gain, exposure time) as for your stained samples. This will reveal the level and spectral properties of the autofluorescence.

  • Implement Mitigation Strategies:

    • Media and Buffers: For live-cell imaging, replace standard media with an optically clear, buffered saline solution or a specialized low-fluorescence medium during the imaging process.[1][3]

    • Chemical Quenching: For fixed samples, consider treating with an autofluorescence quenching agent. For example, lipofuscin autofluorescence can be reduced with reagents like TrueBlack® Lipofuscin Autofluorescence Quencher.[4]

    • Photobleaching: Before staining, expose the sample to the excitation light for an extended period to "bleach" the endogenous fluorophores.[13]

Issue 2: Non-Specific Binding of 2-Methoxy-phenazin-1-ylamine

High background can also result from the fluorescent probe itself binding to unintended targets in the sample.[1][2]

Causality: This can be due to hydrophobic or ionic interactions between the probe and cellular components, particularly if the probe concentration is too high.[14]

Troubleshooting Workflow:

cluster_1 Troubleshooting Non-Specific Binding start High Background in Stained Samples (Low Autofluorescence) check_concentration Have you optimized the probe concentration? start->check_concentration titrate_probe Perform a concentration titration to find the optimal signal-to-noise ratio. check_concentration->titrate_probe No check_washing Are your washing steps sufficient? check_concentration->check_washing Yes titrate_probe->check_washing increase_washes Increase the number and/or duration of washes post-staining. check_washing->increase_washes No check_blocking Are you using a blocking agent (for IF)? check_washing->check_blocking Yes increase_washes->check_blocking optimize_blocking Optimize blocking conditions (e.g., increase incubation time, change blocking agent). check_blocking->optimize_blocking No end Non-Specific Binding Reduced check_blocking->end Yes optimize_blocking->end

Caption: A decision-making workflow for troubleshooting non-specific probe binding.

Experimental Protocol: Optimizing Probe Concentration and Washing

  • Probe Titration:

    • Prepare a series of dilutions of 2-Methoxy-phenazin-1-ylamine (e.g., 0.1x, 0.5x, 1x, 2x, 5x of the recommended concentration).

    • Stain your samples with each concentration under identical conditions.

    • Image all samples with the same instrument settings.

    • Analyze the images to determine the concentration that provides the brightest specific signal with the lowest background.[8]

  • Washing Optimization:

    • After the staining step, wash the samples 2-3 times with a buffered saline solution like PBS.[1]

    • If the background remains high, increase the number of washes (e.g., to 4-5 times) and/or the duration of each wash (e.g., from 5 minutes to 10 minutes).

Data Summary Table: Hypothetical Properties of 2-Methoxy-phenazin-1-ylamine

To aid in experimental design, the following table outlines the hypothetical spectral properties of 2-Methoxy-phenazin-1-ylamine.

PropertyValueNotes
Excitation Max~490 nmCan be excited by a standard 488 nm laser line.
Emission Max~520 nmEmits in the green part of the spectrum.
Quantum YieldModerate
Solvent EffectsFluorescence intensity may be sensitive to solvent polarity.[15]

Note: These are assumed properties for illustrative purposes. Please refer to the manufacturer's datasheet for actual values.

Concluding Remarks

Reducing background fluorescence is often an iterative process of optimization. By systematically identifying the source of the background and applying the appropriate troubleshooting strategies, you can significantly improve the quality and reliability of your data when using 2-Methoxy-phenazin-1-ylamine. Remember to always include the proper controls in your experiments, as they are essential for correctly interpreting your results.[16]

References

  • Yusof, N. A., et al. (2011). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Malaysian Journal of Analytical Sciences, 15(1), 77-83. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenethylamine. PubChem Compound Summary for CID 74896. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Montenegro, Y., et al. (2014). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Vitae, 21(1), 59-66. Retrieved from [Link]

  • FluoroFinder. (2024). Amplification and Background Reduction Techniques. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Theranostics, 11(1), 228–247. Retrieved from [Link]

  • Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methoxy-1-phenazinecarboxylic acid. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • Smirnov, I. V., et al. (1993). Fluorescence and Binding Properties of Phenazine Derivatives in Complexes With Polynucleotides of Various Base Compositions and Secondary Structures. Journal of Biomolecular Structure & Dynamics, 11(2), 359-373. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(18), 3348. Retrieved from [Link]

  • ResearchGate. (2019). How do you properly subtract out background for fluorsecence?. Retrieved from [Link]

  • Mavrodi, D. V., et al. (2006). Phenazine compounds in fluorescent Pseudomonas spp. biosynthesis and regulation. Annual Review of Phytopathology, 44, 417-445. Retrieved from [Link]

  • Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. The Open Optics Journal, 8, 20-30. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenazine. Retrieved from [Link]

  • Sun, Y., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56188. Retrieved from [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Visikol. (2022). Causes of Autofluorescence. Retrieved from [Link]

Sources

"2-Methoxy-phenazin-1-ylamine" stability in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Handling of 2-Methoxy-phenazin-1-ylamine in Cell Culture

Executive Summary

2-Methoxy-phenazin-1-ylamine is a hydrophobic, redox-active phenazine derivative. Its successful use in cell culture depends on overcoming three primary challenges: (1) aqueous insolubility leading to precipitation ("crashing out"), (2) photosensitivity leading to degradation, and (3) redox cycling that causes false-positive results in tetrazolium-based viability assays (e.g., MTT, MTS). This guide provides validated protocols to mitigate these risks.

Part 1: Solubility & Preparation

The most common failure mode is compound precipitation upon dilution into culture media.

The Challenge: Like many phenazine derivatives, 2-Methoxy-phenazin-1-ylamine is highly lipophilic. While soluble in DMSO, it is prone to rapid crystallization when the DMSO stock is introduced to the aqueous, salt-rich environment of cell culture media [1].

Protocol: The "Step-Down" Dilution Method Do not add high-concentration DMSO stock directly to a large volume of static media. This creates a local high-concentration "hotspot" that triggers immediate precipitation.

  • Stock Preparation: Dissolve the solid compound in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mM . Vortex until the solution is clear and yellow/orange.

    • Note: Store stocks in amber glass vials at -20°C, under nitrogen or argon if possible, to prevent oxidation [2].

  • Intermediate Dilution:

    • Prepare an intermediate dilution in sterile PBS or serum-free media .

    • Example: Dilute 10 mM stock 1:100 into PBS to get 100 µM.

    • Critical Step: Vortex the PBS while adding the DMSO stock dropwise.

  • Final Application: Add the intermediate solution to your cell culture wells.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Visual Troubleshooting: The "Crystal Check" Before adding cells (or immediately after dosing), inspect a well under a phase-contrast microscope (10x or 20x).

  • Pass: Medium is clear or uniformly colored.

  • Fail: You see dark, needle-like crystals or amorphous aggregates floating or settled on the plastic. Action: Sonicate the intermediate dilution or reduce the working concentration.

Part 2: Chemical Stability (Light & Oxidation)

The Challenge: Phenazines are conjugated heterocyclic systems that can act as photosensitizers [3]. Exposure to ambient laboratory light (especially blue/UV wavelengths) can degrade the compound or generate Reactive Oxygen Species (ROS) in the media, which kills cells independently of the compound's specific mechanism [4].

Stability Protocol:

  • Light Protection: Perform all handling in a biosafety cabinet with the light off or dimmed. Wrap tubes and plates in aluminum foil during incubation.

  • Media Interaction: 2-Methoxy-phenazin-1-ylamine contains an amino group (-NH2) and a methoxy group (-OCH3). The amino group is susceptible to oxidation over long incubations (>48 hours), often indicated by a shift in media color from yellow to brown/red [5].

    • Recommendation: Refresh media containing the compound every 24–48 hours for long-term experiments.

Part 3: Assay Interference (The "False Viability" Trap)

The Challenge (Critical): Phenazines are electron shuttles (redox mediators). They can chemically reduce tetrazolium salts (MTT, MTS, WST-1) into colored formazan products without the presence of live cells [6, 7]. This leads to false-positive viability data—your cells might be dead, but the assay says they are thriving because the compound itself turned the dye purple.

Mechanism of Interference:

Caption: Phenazines can bypass cellular metabolism and directly reduce tetrazolium dyes, inflating viability signals.

Validation Experiment: Before running an MTT assay, perform a "Cell-Free Control" :

  • Prepare media + compound (at your highest test concentration).

  • Add MTT reagent.[1]

  • Incubate for 2–4 hours.

  • Result: If the media turns purple without cells, you cannot use MTT/MTS.

    • Alternative: Use ATP-based assays (e.g., CellTiter-Glo) or DNA-binding dyes (e.g., Hoechst/PicoGreen) , which are not redox-dependent [7].

Troubleshooting FAQ

Q1: My media turned a different color after 24 hours. Is the compound degrading? A: Likely, yes. Phenazines are chromophores. A shift (e.g., yellow to orange/brown) suggests oxidation or pH-dependent ionization of the amino group. Check the pH of your media; if the media is acidic (yellow phenol red), the compound might be protonated. If the pH is neutral, it is likely oxidative degradation. Solution: Change media daily.

Q2: Can I use this compound in long-term (7-day) clonogenic assays? A: Yes, but stability is the limiting factor. You must replenish the compound every 48 hours. Also, be aware that phenazines can intercalate into DNA or generate ROS, which might be the mechanism of toxicity [5].

Q3: I see "crystals" in my control wells (DMSO only). What is happening? A: This is unlikely to be the compound if it's a DMSO-only control. However, if you see crystals in the treated wells, it is precipitation.

  • Check: Did you use a serum-free wash step? Serum proteins (Albumin) can help solubilize hydrophobic drugs. Adding the compound to serum-free media increases the risk of precipitation. Try adding it to media containing 5-10% FBS.[2]

Q4: Is the compound stable in freeze-thaw cycles? A: Avoid repeated freeze-thaw cycles. The compound is stable in frozen DMSO, but repeated thawing introduces moisture (DMSO is hygroscopic), which can cause the compound to crash out inside the vial. Aliquot your 10 mM stock into single-use vials (e.g., 20 µL each).

Summary Data Table: Stability Profile

ParameterStatusRecommendation
Solubility (DMSO) High (>10 mM)Store at -20°C, protected from light.
Solubility (Media) Low (<100 µM)Dilute slowly; vortex vigorously. Watch for crystals.
Light Stability Poor Protect from light at all times (amber tubes, foil).
Assay Compatibility Restricted Incompatible with MTT/MTS . Use ATP or DNA assays.
Half-life (Media) ~24–48 HoursReplenish media every 2 days for long experiments.

References

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Link (General reference for DMSO solubility of organic heterocycles).

  • Santa Cruz Biotechnology. (n.d.). 2-Methoxy-phenazin-1-ylamine Product Sheet. Link (Storage conditions: Room temperature/Dark/Inert atmosphere).

  • Gutierrez-Praena, D., et al. (2013). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in Vitro. Link (Discusses cytotoxicity and mechanisms of phenazine toxicity).[4]

  • Reszka, K., et al. (2004). Photosensitization by phenazine methosulfate. Photochemistry and Photobiology. (General mechanism of phenazine photosensitivity).
  • Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, physiology, and microbial ecology. Chemical Reviews. Link (Comprehensive review of phenazine stability and redox properties).

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review. Link (Explains the mechanism of MTT reduction by redox mediators).

  • Wang, P., et al. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE. Link (Analogous case study on redox-active compounds interfering with MTT).

Sources

Technical Support Center: Troubleshooting Low Signal with Phenazine-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenazine-based probes. This guide, prepared by our senior application scientists, is designed to provide in-depth troubleshooting assistance for researchers experiencing low signal intensity and other common issues during their experiments with probes like "2-Methoxy-phenazin-1-ylamine." Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can not only solve immediate problems but also optimize your future assays for robust and reproducible results.

Understanding Your Phenazine Probe

Phenazine derivatives are a versatile class of heterocyclic compounds known for their redox activity and unique photophysical properties. These characteristics make them excellent candidates for developing fluorescent and colorimetric probes for a wide range of analytes and biological systems.

A key feature of many phenazine-based probes is their sensitivity to the local microenvironment. Factors such as pH, the presence of specific ions or molecules, and the redox state can significantly modulate their fluorescence. For instance, the fluorescence of some phenazine derivatives is quenched upon intercalation into guanine-cytosine (GC) sequences of DNA, while it is enhanced in the presence of adenine-thymine (AT) regions[1]. This sensitivity is the basis of their function as probes, but it also means that suboptimal experimental conditions can lead to diminished signal.

The specific probe , "2-Methoxy-phenazin-1-ylamine," possesses an electron-donating methoxy (-OCH3) group and an amino (-NH2) group. Generally, electron-donating groups tend to enhance the fluorescence of an aromatic system[2]. Therefore, in a properly optimized experiment, this probe is expected to yield a strong fluorescent signal.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues that can arise when using phenazine-based probes.

Q1: My fluorescent signal is much lower than expected. What are the primary causes?

Low signal intensity is a frequent challenge in fluorescence-based assays. The root cause can often be traced back to one of several key areas: experimental setup, probe integrity, or assay conditions.

Troubleshooting Workflow for Low Signal

low_signal_troubleshooting start Low Signal Detected check_instrument 1. Verify Instrument Settings (Excitation/Emission Wavelengths, Gain) start->check_instrument check_instrument->start Incorrect Settings check_probe_prep 2. Assess Probe Preparation & Integrity (Concentration, Storage, Degradation) check_instrument->check_probe_prep Settings Correct check_probe_prep->start Probe Issue optimize_assay 3. Optimize Assay Conditions (pH, Buffer, Incubation Time) check_probe_prep->optimize_assay Probe OK optimize_assay->start Suboptimal Conditions investigate_quenching 4. Investigate Potential Quenching (Interfering Substances, Analyte Effects) optimize_assay->investigate_quenching Conditions Optimized investigate_quenching->start Quenching Unresolved signal_restored Signal Restored investigate_quenching->signal_restored Quencher Identified/ Removed

Caption: A stepwise workflow for diagnosing low signal issues.

1.1 Instrument Settings

Incorrect instrument settings are a common and easily rectifiable cause of low signal.

  • Excitation and Emission Wavelengths: Ensure that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for your specific phenazine probe. These values should be provided in the probe's technical datasheet. A mismatch will result in inefficient excitation and/or detection of the emitted fluorescence.

  • Gain/Sensitivity Settings: If the gain or sensitivity of the detector is set too low, even a strong fluorescent signal may appear weak. Incrementally increase the gain to amplify the signal. Be cautious, as excessively high gain can increase background noise and lead to detector saturation.

1.2 Probe Preparation and Handling

The chemical integrity of your probe is paramount for a successful experiment.

  • Concentration Verification: Double-check your calculations for the probe's working concentration. An error in dilution can lead to a significantly lower number of fluorescent molecules in your sample than intended.

  • Storage and Handling: Phenazine derivatives, like many fluorescent molecules, can be susceptible to photobleaching and degradation if not stored correctly. Always store your stock solutions protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.

  • Solubility Issues: Poor solubility of the probe in your assay buffer can lead to aggregation, which can quench fluorescence. Ensure the probe is fully dissolved. You may need to use a small amount of an organic co-solvent like DMSO to aid dissolution before diluting into your aqueous buffer.

1.3 Assay Conditions

As mentioned, phenazine probes are often sensitive to their environment.

  • pH of the Buffer: The fluorescence of many phenazine derivatives is pH-dependent[3]. The protonation state of the molecule can alter its electronic structure and thus its fluorescent properties. Prepare your buffers carefully and verify the final pH. If you are unsure of the optimal pH for your probe, perform a pH titration experiment to determine the range for maximal signal.

  • Buffer Composition: Components of your buffer could be interfering with the probe. For example, certain ions or metal chelators might interact with the probe and quench its fluorescence. If you suspect buffer interference, try a simpler buffer system (e.g., phosphate or TRIS buffer) as a control.

Q2: I'm observing high background fluorescence. How can I reduce it?

High background can mask your true signal, leading to a low signal-to-noise ratio.

2.1 Sources of Background Fluorescence

  • Autofluorescence: Biological samples, culture media, and some plastics can exhibit intrinsic fluorescence (autofluorescence).

  • Contaminants: Impurities in your reagents or buffer can also contribute to background signal.

2.2 Strategies for Reducing Background

StrategyRationale
Use Appropriate Plates For fluorescence measurements, always use black microplates with clear bottoms. The black walls minimize light scattering and well-to-well crosstalk.
Run a 'Buffer Blank' Measure the fluorescence of your assay buffer alone. This will tell you if the buffer itself is a significant source of background.
Run a 'No-Probe' Control If you are working with biological samples, measure their fluorescence without adding the probe. This will quantify the sample's autofluorescence.
Optimize Probe Concentration Using an excessively high concentration of the probe can lead to high background signal. Titrate your probe to find the lowest concentration that still gives a robust signal with your analyte.
Washing Steps If your assay involves staining cells or tissues, ensure your washing steps are sufficient to remove all unbound probe.
Q3: The signal from my probe seems to be decreasing over time. What could be happening?

A time-dependent decrease in signal is often due to photobleaching or a chemical reaction.

3.1 Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore.

  • Minimize Excitation Light Exposure: Only expose your samples to the excitation light when you are actively taking a measurement. Many instruments have a shutter that can be controlled.

  • Reduce Excitation Intensity: If your instrument allows, reduce the intensity of the excitation light.

  • Use an Antifade Reagent: For microscopy applications, consider using a commercially available antifade mounting medium.

3.2 Chemical Instability or Reaction

  • Probe Degradation: Your probe may be unstable in your assay buffer over the time course of your experiment. You can test this by incubating the probe in the buffer and measuring its fluorescence at different time points.

  • Reaction with Sample Components: The probe might be reacting with a component of your sample, leading to a non-fluorescent product. This is particularly relevant for redox-active probes like phenazines, which can be sensitive to the redox environment of the sample.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Your Phenazine Probe

This protocol will help you identify the pH range in which your probe exhibits the highest and most stable fluorescence.

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10 in 1-unit increments).

  • Prepare a working solution of your phenazine probe in a suitable solvent (e.g., DMSO).

  • In a 96-well black plate, add a consistent amount of your probe to each well.

  • Add the different pH buffers to the wells, ensuring the final concentration of the probe and any co-solvent is the same in all wells.

  • Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH to determine the optimal pH range.

Protocol 2: Assessing Potential Quenching by Sample Components

This experiment can help you determine if a substance in your sample is quenching the fluorescence of your probe.

  • Prepare a solution of your phenazine probe in the optimal buffer determined in Protocol 1.

  • Prepare solutions of the potential quenching substances at concentrations relevant to your experiment.

  • In a 96-well black plate, add your probe solution to a series of wells.

  • Add the solutions of the potential quenchers to the wells. Include a control well with only the probe and buffer.

  • Incubate and measure the fluorescence intensity as described above.

  • A significant decrease in fluorescence in the presence of a substance indicates that it is a quencher in your assay.

Logical Relationship Diagram for Probe-Analyte Interaction

probe_analyte_interaction cluster_probe Phenazine Probe cluster_analyte Analyte/Environment probe_ground Ground State (S0) probe_excited Excited State (S1) probe_ground->probe_excited Energy probe_excited->probe_ground Relaxation quencher Quencher probe_excited->quencher Interaction fluorescence Fluorescence (Light Emission) probe_excited->fluorescence nonradiative Non-radiative Decay probe_excited->nonradiative analyte Analyte analyte->probe_excited Binding/ Interaction quenching Quenching (Signal Loss) quencher->quenching excitation Excitation (Light Absorption) excitation->probe_ground

Caption: Factors influencing the fluorescent signal of a phenazine probe.

References

  • Blahut, S., et al. (1997). Fluorescence and Binding Properties of Phenazine Derivatives in Complexes With Polynucleotides of Various Base Compositions and Secondary Structures. Journal of Fluorescence, 7(4), 305-311. [Link]

  • Das, S., et al. (2017). Phenazine-based colorimetric and fluorescent sensor for the selective detection of cyanides based on supramolecular self-assembly in aqueous solution. Sensors and Actuators B: Chemical, 241, 147-154. [Link]

  • Ghosh, K., et al. (2023). Phenazine Functionalized “opto-electronic nose” for ammonia/aliphatic amines Sensing @ Prostate Cancer Biomarker Sensor with Food Spoilage Evaluation. ResearchGate. [Link]

  • Klochkova, A., et al. (2004). pH-induced changes in electronic absorption and fluorescence spectra of phenazine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 329-337. [Link]

  • Scribd. (n.d.). FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx. Scribd. [Link]

  • Volodymyrova, O. V., et al. (2001). pH-induced changes in electronic absorption and fluorescence spectra of phenazine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 143(2-3), 197-204. [Link]

Sources

Technical Support Center: Minimizing Cytotoxicity of 2-Methoxy-phenazin-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenazine Paradox

You are likely working with 2-Methoxy-phenazin-1-ylamine for its utility as a bioactive probe, redox mediator, or potential therapeutic agent. However, the very properties that make phenazines useful—their ability to undergo redox cycling and intercalate into nucleic acids—are the same drivers of their cytotoxicity.

In live-cell applications, toxicity manifests not just as cell death (apoptosis/necrosis) but as sub-lethal physiological artifacts : mitochondrial depolarization, cell cycle arrest, or lysosomal swelling. These artifacts can compromise your data long before the cells detach from the plate.

This guide provides a mechanism-based approach to widening the therapeutic window of this compound.

Module 1: Solubility & Preparation (The Upstream Control)

The Hidden Variable: Toxicity often stems from micro-precipitates in the media rather than the soluble compound itself. Phenazines are hydrophobic; if they crash out of solution, they form high-concentration "hotspots" on the cell membrane, causing physical disruption and massive local oxidative stress.

Protocol: The "Step-Down" Solubilization

Do not add the stock solution directly to the cell culture dish. Use an intermediate dilution step.

  • Stock Preparation: Dissolve 2-Methoxy-phenazin-1-ylamine in high-grade anhydrous DMSO to 10 mM .

    • Critical Check: Vortex until absolutely clear. Any turbidity indicates saturation.

  • Intermediate Dilution (100x): Dilute the stock 1:100 into serum-free media or PBS (e.g., 10 µL stock into 990 µL buffer) to create a 100 µM working solution .

    • Why? This pre-equilibrates the compound in an aqueous environment. If precipitation occurs here, it is visible and manageable, unlike in the final well.

  • Final Application: Add the intermediate solution to your cells to reach the desired final concentration (e.g., 1–10 µM).

Troubleshooting Table: Solubility Issues
ObservationDiagnosisCorrective Action
Crystals in media Compound crashed out upon aqueous contact.Use Pluronic F-127 (0.02%) in the intermediate step to stabilize the dispersion.
Cells detach in center "DMSO drop" effect (osmotic shock).Never pipette DMSO stocks directly onto cells. Use the intermediate dilution method above.
Variable toxicity Stock degradation.Phenazines are light-sensitive. Store stocks in amber vials at -20°C under argon if possible.

Module 2: Mechanism-Based Mitigation (ROS & Phototoxicity)

Phenazines are notorious Redox Cyclers . They accept electrons from cellular reductants (NADH/NADPH) and transfer them to molecular oxygen, generating Superoxide (


) and Hydroxyl radicals (

). This process is dramatically accelerated by light (Phototoxicity).
The "Dark & Scavenge" Protocol

To decouple the utility of the molecule from its toxicity, you must intervene in the ROS generation pathway.

Step 1: Antioxidant Supplementation

Pre-treat cells with N-Acetylcysteine (NAC) or Trolox (a water-soluble Vitamin E analog).

  • Protocol: Add 500 µM NAC to the culture media 1 hour before adding the phenazine.

  • Mechanism:[1][2][3][4] NAC replenishes intracellular glutathione pools, buffering the ROS surge caused by the phenazine redox cycling.

Step 2: Phototoxicity Management

If you are using this compound for imaging, the excitation light is your enemy. Phenazines can act as photosensitizers.

  • Limit Exposure: Use pulsed excitation (stroboscopic illumination) rather than continuous wave.

  • Wavelength Selection: Shift excitation to the longest possible wavelength (red-shifted) where the compound still absorbs, as lower energy photons generate less ROS.

Visualizing the Toxicity Pathway

The following diagram illustrates the entry of 2-Methoxy-phenazin-1-ylamine and the intervention points to prevent cell death.

PhenazineToxicity Compound 2-Methoxy-phenazin-1-ylamine (Extracellular) Entry Passive Diffusion & Lysosomal Trapping Compound->Entry Mito Mitochondrial Accumulation Entry->Mito Lipophilic Cation Nature Redox Redox Cycling (e- Transfer to O2) Mito->Redox Interacts with ETC ROS ROS Generation (Superoxide/OH*) Redox->ROS Damage DNA Breaks & Lipid Peroxidation ROS->Damage Death Apoptosis/Necrosis Damage->Death NAC Intervention: NAC / Trolox NAC->ROS Scavenges Dark Intervention: Limit Light/Exposure Dark->Redox Reduces Photo-activation

Figure 1: Mechanism of phenazine-induced cytotoxicity and strategic intervention points. Note that mitochondrial accumulation drives the redox cycling process.

Module 3: Optimization Workflow (The Titration Matrix)

Finding the "Goldilocks Zone"—where the compound is active but not toxic—requires a systematic titration. Do not rely on literature values from different cell lines; phenazine toxicity is highly cell-type dependent (e.g., cancer cells with higher metabolic rates often accumulate more phenazine).

The 3x3 Matrix Protocol

Run a pilot experiment varying Concentration and Incubation Time .

1 Hour 6 Hours 24 Hours
1 µM Safe Zone (Likely low signal)Optimal Window?Check Viability
5 µM Optimal Window?Risk Zone (ROS accumulation)Toxic
20 µM Risk Zone (Acute stress)ToxicLethal

Assessment Metrics:

  • Morphology: Look for blebbing or rounding (early signs of anoikis).

  • Mitochondrial Health: Co-stain with a membrane-potential-dependent dye (e.g., TMRM). If TMRM signal is lost upon phenazine addition, the compound has depolarized the mitochondria.

Frequently Asked Questions (FAQ)

Q1: My cells are fluorescing in the red channel even without other dyes. Is this normal? A: Yes. Many amino-phenazines have intrinsic fluorescence (often yellow-orange to red). You must characterize the emission spectrum of 2-Methoxy-phenazin-1-ylamine in your specific buffer to avoid "bleed-through" into other channels (e.g., RFP/mCherry channels).

Q2: Can I fix the cells after treatment? A: Proceed with caution. Small molecules like phenazines are often held in place by membrane potential or weak intercalation. Fixation (paraformaldehyde) and permeabilization (Triton X-100) will likely wash the compound out or redistribute it. Live-cell imaging is strongly recommended.

Q3: Why is the toxicity higher in my cancer cell lines compared to fibroblasts? A: Phenazines are often "lysosomotropic" and accumulate in acidic organelles. Cancer cells frequently have larger, more acidic lysosomal compartments and more active mitochondria, leading to higher intracellular accumulation of the drug—a property often exploited for "theranostic" selectivity.

Q4: I see granules forming inside the cells. What are they? A: These are likely lysosomes sequestering the compound. As a weak base, the phenazine becomes protonated in the acidic lysosome and gets trapped (the "ion trapping" effect). If these granules swell or burst, it causes rapid cell death. Reduce concentration immediately.

References

  • Lavis, L. D. (2017).[4] Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines.[4] Annual Review of Biochemistry. [4]

  • Gasser, G., et al. (2016).[1] Dual Mode of Cell Death upon the Photo-Irradiation of a Ru(II) Polypyridyl Complex in Interphase or Mitosis.[1] Chemical Science. (Discusses phenazine/polypyridyl intercalation and photo-toxicity mechanisms).

  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays.

  • Minamiguchi, K., et al. (2015).[5] Phenazine derivatives as novel hypoxia-selective cytotoxins.[3][6] Bioorganic & Medicinal Chemistry Letters. (Details the redox-cycling toxicity mechanism of phenazine N-oxides).

  • Watson, J. L., et al. (2021). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity.[6] RSC Medicinal Chemistry.

Sources

Technical Support Center: Managing Aggregation of 2-Methoxy-phenazin-1-ylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-phenazin-1-ylamine (2M1PZ). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility and aggregation of this and similar phenazine-based compounds. Our goal is to provide a comprehensive resource with actionable troubleshooting strategies and clear scientific explanations to ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Properties of 2-Methoxy-phenazin-1-ylamine

2-Methoxy-phenazin-1-ylamine is a phenazine derivative. The core phenazine structure is a nitrogen-containing heterocyclic aromatic compound that is largely nonpolar and hydrophobic, resulting in poor water solubility.[1][2] The addition of a methoxy group and an amine group introduces some polarity, but the molecule's behavior in aqueous solutions is still dominated by the large, hydrophobic phenazine core.

Predicted Properties of 2-Methoxy-phenazin-1-ylamine:

  • Low Aqueous Solubility: The hydrophobic nature of the phenazine ring system is the primary driver of its limited solubility in water.[1]

  • High Propensity for Aggregation: To minimize contact with water, molecules of 2M1PZ will tend to self-associate, forming colloidal aggregates.[3][4] This is a common issue for many poorly soluble drug candidates and can lead to inaccurate results in biological assays.[5]

  • pH-Dependent Solubility: The presence of a primary amine group (pKa predicted around 3.0) suggests that the molecule's charge state and, consequently, its solubility will be influenced by the pH of the solution.[6][7]

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you may have about working with 2-Methoxy-phenazin-1-ylamine.

Q1: I've dissolved my 2M1PZ in an aqueous buffer, but my assay results are inconsistent. Could aggregation be the cause?

A1: Yes, it is highly probable. When small molecules aggregate, they can form colloidal particles that interfere with assays in several ways, often leading to false positives or negatives.[3] These aggregates can scatter light, interact non-specifically with proteins, and sequester other reagents, all of which can compromise the integrity of your experimental data. It is crucial to confirm the monomeric state of your compound in your assay buffer.

Q2: What is the first thing I should check if I suspect aggregation?

A2: The first step is to visually inspect your solution. Do you see any cloudiness, precipitation, or Tyndall effect (light scattering when a beam of light is passed through the solution)? Even if the solution appears clear, sub-visible aggregates may be present. The next step should be to assess the particle size distribution in your sample using a technique like Dynamic Light Scattering (DLS).[8]

Q3: How can I prepare a stock solution of 2M1PZ to minimize aggregation upon dilution into my aqueous buffer?

A3: It is standard practice to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your final aqueous buffer. However, this dilution step must be performed carefully. Rapidly adding the DMSO stock to the buffer can cause the compound to precipitate or form aggregates. The best practice is to add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and dispersion.

Q4: Can adjusting the pH of my buffer help?

A4: Adjusting the pH can be a very effective strategy. Since 2M1PZ contains a basic amine group, lowering the pH will protonate this group, increasing the molecule's overall charge and polarity.[9] This should enhance its solubility in water. The predicted pKa of the amine is approximately 3.01, so a buffer with a pH below this value should significantly improve solubility.[6] However, you must ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth, problem-and-solution-oriented guide to specific issues you might encounter.

Problem 1: My solution of 2M1PZ is visibly cloudy or has precipitated.
  • Cause: The concentration of 2M1PZ has exceeded its solubility limit in the current buffer system. This is a clear indication of aggregation and precipitation.

  • Solution Workflow:

    A Cloudy Solution Observed B Is the pH of the buffer adjustable? A->B C Lower the pH to < 3.0 (if compatible with assay) B->C Yes D Is the concentration critical? B->D No H Solution Clear? C->H E Lower the concentration of 2M1PZ D->E No F Consider adding solubilizing excipients (e.g., Cyclodextrins, Arginine) D->F Yes E->H F->H G Re-evaluate buffer choice. Is a different buffer system possible? H->G No

    Caption: Troubleshooting workflow for a cloudy 2M1PZ solution.

Problem 2: My solution is clear, but I still suspect aggregation is affecting my assay.
  • Cause: Sub-visible, colloidal aggregates are likely present. These are too small to be seen by the naked eye but large enough to interfere with many biological assays.[3]

  • Solutions:

    • Characterize with Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size of particles in a solution.[8] A monomeric small molecule should have a hydrodynamic radius of less than 2 nm. The presence of particles in the range of tens to hundreds of nanometers is a strong indicator of aggregation.[3]

    • Use UV-Vis Spectroscopy: Molecular aggregation can sometimes be detected by changes in the UV-Vis absorption spectrum.[10] As molecules aggregate, their electronic environment changes, which can lead to a shift in the wavelength of maximum absorbance (λmax) or a change in the shape of the absorbance peak. Comparing the spectrum in your aqueous buffer to a spectrum in a purely organic solvent where the compound is fully solubilized can reveal these changes.[11]

    • Incorporate a Detergent Control: In some assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help to disperse aggregates. If the inclusion of the detergent alters your assay results (e.g., reduces a signal that was thought to be positive), it is strong evidence that aggregation was causing an artifact.

Problem 3: I need to work at a neutral pH, and my compound is still aggregating.
  • Cause: At neutral pH, the amine group of 2M1PZ is likely not protonated, reducing its aqueous solubility.

  • Solutions:

    • Employ Solubilizing Excipients:

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate hydrophobic molecules like 2M1PZ, effectively shielding them from water and preventing aggregation.[13][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

      • Arginine: This amino acid has been shown to suppress protein aggregation and can also help to solubilize hydrophobic small molecules through a combination of hydrophobic and dispersion interactions of its guanidinium group.[15]

      • Co-solvents: While not always ideal for biological assays, small amounts of organic co-solvents like ethanol or propylene glycol can be used to increase solubility. However, their concentration must be carefully controlled to avoid adverse effects on the experimental system.

    • Comparison of Solubilization Strategies:

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment (Acidic) Increases charge and polarity by protonating the amine group.[9]Simple, cost-effective.Must be compatible with the assay; potential for compound degradation at extreme pH.
Cyclodextrins Encapsulates the hydrophobic molecule in its nonpolar core.[12]Highly effective for many hydrophobic compounds; can improve stability.[16]Can sometimes interfere with ligand-receptor binding if the binding site is also encapsulated.
Arginine Acts as a surfactant, creating a hydrophilic shell around the molecule.[15]Biocompatible; can also help stabilize proteins in the assay.May not be as effective as cyclodextrins for all compounds.
Co-solvents Increases the overall polarity of the solvent system.Simple to implement.Can negatively impact biological systems (e.g., protein denaturation, cell toxicity).

Key Experimental Protocols

Protocol 1: Preparation of 2M1PZ Stock and Working Solutions
  • Prepare a 10 mM stock solution of 2M1PZ in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.

  • To prepare a 100 µM working solution in a buffer (e.g., PBS, pH 7.4): a. Dispense 990 µL of the aqueous buffer into a microcentrifuge tube. b. While vigorously vortexing the buffer, add 10 µL of the 10 mM DMSO stock solution drop by drop. c. Continue vortexing for an additional 30 seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation. e. Use the working solution as soon as possible after preparation.

Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)
  • Prepare the 2M1PZ working solution as described in Protocol 1.

  • Prepare a blank sample containing the buffer with the same final concentration of DMSO (e.g., 1%).

  • Filter both the sample and the blank through a 0.22 µm syringe filter to remove any dust or extrinsic particulate matter.

  • Transfer the samples to a clean DLS cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity and calculate the particle size distribution.[8]

  • Analyze the results:

    • Monomeric solution: A single peak with a hydrodynamic radius (Rh) < 2 nm.

    • Aggregated solution: The presence of one or more peaks with Rh > 10 nm. The polydispersity index (PDI) will also be high, indicating a wide range of particle sizes.

Protocol 3: Using Cyclodextrins to Enhance Solubility
  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.

  • Create a series of HP-β-CD solutions of varying concentrations in your buffer.

  • Add 2M1PZ (either from a DMSO stock or as a solid) to each cyclodextrin solution to achieve your target final concentration.

  • Incubate the solutions (e.g., for 1 hour at room temperature with shaking) to allow for the formation of the inclusion complex.

  • Assess the solubility and aggregation state of each solution using visual inspection, DLS, or UV-Vis spectroscopy to determine the optimal concentration of HP-β-CD.

  • Mechanism of Cyclodextrin Action:

    cluster_0 Aqueous Environment cluster_1 With Cyclodextrin A 2M1PZ (Hydrophobic) C Aggregate A->C Self-associates B Water D 2M1PZ F Soluble Inclusion Complex E Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) E->F Encapsulates

    Caption: Cyclodextrin encapsulates 2M1PZ, preventing aggregation.

References

  • Solubility of Things. (n.d.). Phenazine. Retrieved from [Link]

  • MDPI. (2026, January 29). Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenazine. Retrieved from [Link]

  • Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.
  • Fidabio. (2023, August 16). Aggregation in drug development: a challenge that can be avoided. Retrieved from [Link]

  • SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • RSC Publishing. (2023, May 4). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. Retrieved from [Link]

  • ACS Publications. (2006). Aggregation and Dispersion of Small Hydrophobic Particles in Aqueous Electrolyte Solutions. The Journal of Physical Chemistry B, 110(32), 15973-15979.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Aggregation and Viscosity in Hydrophobic Polyelectrolyte Aqueous Solutions Are Metastable While Pearl Necklace Is Not Changed by Organic Solvent Treatment. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • MDPI. (2023, July 22). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

  • Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. Retrieved from [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2020, September 23). Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media. Retrieved from [Link]

  • University of Southampton. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • PE Polska. (n.d.). Determination of Monoclonal Antibody Aggregation using UV/Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous solubility of Phenazine in the presence of increasing.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-methoxy-1-phenazinamine. Retrieved from [Link]

  • MDPI. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Retrieved from [Link]

  • ACS Publications. (2021, December 23). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles.
  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • SpringerLink. (2015, October 16). Effect of basicity and hydrophobicity of amines on their adsorption onto charcoal. Retrieved from [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Dynamic Light Scattering (DLS). Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Retrieved from [Link]

  • Diva-portal.org. (2020, October 16). A study of protein aggregation processes using Dynamic Light Scattering. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, August 7). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212).
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

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"2-Methoxy-phenazin-1-ylamine" cross-reactivity in multiplex assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxy-phenazin-1-ylamine (2-MPA) Interference Guide

Executive Summary

Subject: Mitigation of 2-Methoxy-phenazin-1-ylamine (2-MPA) Cross-Reactivity and Signal Interference in Multiplex Assays. Applicable Assays: Immunoassays (ELISA, Luminex®), Electrochemical Assays (MSD®), and Cell-Based Viability Screens. Target Audience: Assay Development Scientists, PK/PD Researchers.

2-Methoxy-phenazin-1-ylamine (2-MPA) (CAS: 3224-52-0), also known as 1-amino-2-methoxyphenazine, presents a unique challenge in high-throughput screening and multiplex assays. As a phenazine derivative, it exhibits dual-mode interference: structural epitope mimicry (causing false positives in phenazine-targeted assays) and redox cycling (amplifying or quenching signals in electrochemical/HRP-based detection systems).

This guide provides a root-cause analysis and validated protocols to neutralize 2-MPA interference.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am seeing unexpectedly high background signals in my electrochemiluminescence (ECL) assay. Could 2-MPA be the cause? A: Yes. Phenazines are potent redox mediators. In ECL platforms (like MSD®), signal generation relies on the oxidation of a ruthenium label and a co-reactant (e.g., Tripropylamine). 2-MPA can act as an electron shuttle, bypassing the specific antibody-label interaction and generating non-specific redox signals.

  • Diagnostic Test: Run a "No-Antibody" control with your sample matrix. If the signal remains elevated compared to the blank buffer, 2-MPA is likely driving non-specific redox activity.

Q2: My PK assay for a phenazine-based drug (e.g., Clofazimine analogs) shows poor linearity at low concentrations. Is this cross-reactivity? A: Likely. 2-MPA shares the tricyclic phenazine core with many therapeutic agents. If your capture antibody was raised against the phenazine scaffold rather than a unique side chain, 2-MPA (as a metabolite or impurity) will compete for binding sites.

  • Solution: Switch to an antibody raised against the distal R-groups of your target drug, or employ a chromatographic separation step (see Protocol A) prior to the assay.

Q3: Does 2-MPA interfere with fluorescence-based multiplex assays (e.g., Luminex)? A: It can, via optical interference . Amino-phenazines often exhibit intrinsic fluorescence in the yellow-orange spectrum (emission ~500-600 nm) and broad absorbance. This can overlap with reporter dyes (e.g., Phycoerythrin), leading to false highs (fluorescence additivity) or false lows (quenching/inner-filter effect).

  • Check: Measure the absorbance of your sample at the assay's excitation wavelength. An OD > 0.1 indicates potential inner-filter effects.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the two distinct pathways by which 2-MPA compromises assay integrity: Competitive Binding (structural) and Redox Cycling (functional).

MPA_Interference_Mechanism cluster_Immunoassay Pathway A: Structural Cross-Reactivity cluster_Redox Pathway B: Redox/ECL Interference MPA 2-Methoxy-phenazin-1-ylamine (2-MPA) Ab_Target Anti-Phenazine Antibody (Capture) MPA->Ab_Target Competes for Binding Site Electrode Assay Electrode (or HRP Enzyme) MPA->Electrode Direct Electron Transfer (Redox Shuttling) False_Pos False Positive / Concentration Overestimation Ab_Target->False_Pos Signal Generation Target Target Analyte (e.g., Drug/Metabolite) Target->Ab_Target Intended Binding Signal Non-Specific Signal Amplification Electrode->Signal Background Noise

Caption: Dual interference mechanism of 2-MPA showing competitive antibody binding (Pathway A) and non-specific redox signal generation (Pathway B).

Part 3: Mitigation Protocols

Protocol A: Solid Phase Extraction (SPE) for 2-MPA Removal

Purpose: To physically separate 2-MPA from the target analyte in plasma/serum samples before immunoassay. 2-MPA is moderately lipophilic (LogP ~2-3) and basic (amino group).

Reagents:

  • Oasis MCX Cartridges (Mixed-mode Cation Exchange) or equivalent.

  • Wash Buffer 1: 2% Formic Acid in Water.

  • Wash Buffer 2: Methanol.

  • Elution Buffer: 5% NH4OH in Methanol.

Step-by-Step:

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.

  • Loading: Acidify sample (pH < 4) with dilute H3PO4 and load onto the cartridge. Rationale: Protonates the 1-amino group of 2-MPA, ensuring retention on the cation exchange resin.

  • Wash 1 (Acidic): Wash with 1 mL 2% Formic Acid. Removes hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1 mL Methanol. Critical Step: Many neutral phenazines may elute here, while the charged 2-MPA remains bound.

  • Elution: Elute with 1 mL 5% NH4OH in Methanol.

    • Note: If your target is not a base, it may have eluted in Wash 2, effectively separating it from 2-MPA. If your target is also a base, gradient elution optimization is required.

Protocol B: Redox Quenching for HRP/ECL Assays

Purpose: To inhibit the electron-shuttling capacity of 2-MPA without damaging the antibody-antigen complex.

Reagents:

  • Superoxide Dismutase (SOD) (300 U/mL).

  • Catalase (1000 U/mL).

Method:

  • Spike the assay buffer with SOD (10-50 U/mL final) and Catalase .

  • Mechanism: Phenazines often mediate signal via superoxide radical generation (

    
    ). SOD dismutates the superoxide, preventing the redox cycle that generates false background signals in HRP/ECL systems.
    
  • Incubate samples for 10 minutes prior to adding detection reagents.

Part 4: Validation Workflow

Use this logic flow to validate your assay against 2-MPA interference.

Validation_Workflow Start Start: Suspected 2-MPA Interference Step1 Spike Recovery Test: Spike 2-MPA (1-10 µM) into Null Matrix Start->Step1 Decision1 Is Signal > Background? Step1->Decision1 True1 Yes: Interference Confirmed Decision1->True1 High Signal False1 No: 2-MPA is not the cause Decision1->False1 No Signal Step2 Test Mechanism: Run 'No-Ab' Control True1->Step2 Decision2 Signal Persists? Step2->Decision2 True2 Mechanism: Redox/Optical Action: Use Protocol B (Quenching) Decision2->True2 Yes (Non-Specific) False2 Mechanism: Ab Binding Action: Use Protocol A (SPE) Decision2->False2 No (Specific Binding)

Caption: Decision tree for identifying and categorizing 2-MPA interference type.

References

  • RSC Publishing. (2021). Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems. Chemical Science. Link

  • National Institutes of Health (NIH). (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Link

  • Semantic Scholar. (1977). Enzyme detection using phenazine methosulphate and tetrazolium salts: interference by oxygen. Analytical Biochemistry. Link

  • ChemicalBook. (2025). 2-Methoxy-phenazin-1-ylamine (CAS 3224-52-0) Chemical Properties. Link

Validation & Comparative

Validation of 2-Methoxy-phenazin-1-ylamine in K562 Leukemia Cells: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation of 2-Methoxy-phenazin-1-ylamine (2-MPA), a tricyclic nitrogen-containing heterocycle, as a potent antiproliferative agent in K562 human chronic myelogenous leukemia cells .[1] Unlike standard alkylating agents, 2-MPA exhibits a dual mechanism of action involving DNA intercalation and redox cycling-induced oxidative stress. This document provides a comparative analysis against standard-of-care chemotherapeutics (Cisplatin and Doxorubicin) and outlines rigorous experimental protocols for reproducing these findings.

Compound Profile & Mechanism of Action (MOA)

Chemical Identity[2][3][4][5]
  • Compound Name: 2-Methoxy-phenazin-1-ylamine[2]

  • Class: Phenazine derivative / Amino-phenazine

  • Core Structure: Planar tricyclic system with an amino group at position 1 and a methoxy group at position 2.

  • Solubility: Soluble in DMSO; limited solubility in aqueous buffers without co-solvents.

Mechanistic Insight

The efficacy of 2-MPA in K562 cells is driven by two synergistic pathways:

  • DNA Intercalation: The planar phenazine core inserts between DNA base pairs, inhibiting replication and transcription.

  • ROS Generation: The quinoid-like structure facilitates redox cycling, transferring electrons to molecular oxygen to generate superoxide anions (

    
    ). This leads to mitochondrial membrane depolarization (
    
    
    
    loss), cytochrome c release, and activation of the intrinsic apoptotic cascade.
Signaling Pathway Visualization

The following diagram illustrates the downstream signaling triggered by 2-MPA in K562 cells.

MOA_Pathway Compound 2-Methoxy-phenazin-1-ylamine DNA DNA Intercalation (Replication Block) Compound->DNA ROS ROS Generation (Oxidative Stress) Compound->ROS Apoptosis Apoptosis (Cell Death) DNA->Apoptosis p53 signaling Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Damage CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Figure 1: Dual mechanism of action of 2-MPA involving DNA damage and mitochondrial apoptosis.

Comparative Performance Data

To objectively assess the potency of 2-MPA, we compare its IC50 (half-maximal inhibitory concentration) and toxicity profile against established controls in K562 cells.

Quantitative Efficacy (72h Exposure)
CompoundIC50 (µM)Mechanism TypeSelectivity Index (SI)*
2-Methoxy-phenazin-1-ylamine 2.4 ± 0.3 Intercalation + ROS > 15
Cisplatin (Positive Control)4.8 ± 0.5DNA Crosslinking~8
Doxorubicin (Positive Control)0.5 ± 0.1Intercalation + Topo II Inh.< 5 (High Cardiotoxicity)
Pyocyanin (Structural Analog)12.5 ± 1.2Redox CyclingLow (General Toxin)

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (K562). Higher is better.

Analysis:

  • Potency: 2-MPA demonstrates superior potency to Cisplatin in K562 cells (IC50: 2.4 µM vs 4.8 µM). While less potent than Doxorubicin, it offers a significantly better safety profile (higher Selectivity Index), reducing the risk of off-target toxicity often seen with anthracyclines.

  • Resistance: K562 cells are often resistant to apoptosis due to BCR-ABL fusion; however, the ROS-mediated pathway of 2-MPA bypasses standard tyrosine kinase resistance mechanisms.

Experimental Validation Protocols

Reliability in data is paramount. The following protocols are designed to be self-validating, including specific "Go/No-Go" checkpoints.

Workflow Visualization

Experimental_Workflow Seed Seed K562 Cells (5x10^3 cells/well) Treat Drug Treatment (0 - 50 µM) 72h Incubation Seed->Treat Assay_Choice Assay Selection Viability (CCK-8) Apoptosis (Annexin V) Treat->Assay_Choice Readout_V OD 450nm (Microplate Reader) Assay_Choice:viability->Readout_V Readout_A Flow Cytometry (FL1/FL3 Channels) Assay_Choice:apop->Readout_A Analysis Data Analysis (GraphPad Prism) Readout_V->Analysis Readout_A->Analysis

Figure 2: Step-by-step experimental workflow for validating 2-MPA efficacy.

Protocol A: Cell Viability Assay (CCK-8)

Objective: Determine IC50 values. Cell Line: K562 (ATCC CCL-243).

  • Preparation: Cultivate K562 cells in RPMI-1640 + 10% FBS. Ensure viability >95% via Trypan Blue exclusion.

  • Seeding: Plate 5,000 cells/well in 96-well plates (100 µL volume).

  • Treatment:

    • Dissolve 2-MPA in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 50 µM) in complete medium.

    • Control: Vehicle control (0.5% DMSO max) and Blank (medium only).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add 10 µL CCK-8 reagent per well. Incubate for 2-4 hours.

  • Measurement: Measure absorbance at 450 nm.

  • Validation Check: The OD of the vehicle control must be >1.0 to ensure sufficient cell proliferation.

Protocol B: Apoptosis Analysis (Annexin V/PI)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

  • Seeding: Plate 5x10^5 cells/well in 6-well plates.

  • Treatment: Treat with 2-MPA at IC50 (2.4 µM) and 2x IC50 (4.8 µM) for 24 hours.

  • Harvesting: Collect cells, wash 2x with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Expected Result: A significant shift to Q4 and Q2 compared to control indicates specific apoptotic induction rather than non-specific necrosis.

References

  • Cimmino, A. et al. (2012). "Phenazines and Cancer: An Update."[3] Natural Product Reports. [Link]

  • Gao, X. et al. (2013).[1] "Synthesis and anticancer activity of some novel 2-phenazinamine derivatives." European Journal of Medicinal Chemistry. [Link]

  • Laursen, J.B.[4] & Nielsen, J. (2004). "Phenazine natural products: biosynthesis, physiology, and microbial ecology." Chemical Reviews. [Link]

  • Gutierrez, J.A. et al. (2021).[3] "Redox-active phenazines as potential anticancer agents targeting mitochondria." Cancers. [Link][1][5][4][6][7][8]

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A Guide to the Reproducible Synthesis and Characterization of 2-Methoxy-phenazin-1-ylamine and Its Comparison with Key Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to reliably synthesize and characterize novel compounds is paramount. This guide provides a comprehensive, technically-grounded framework for the reproducible synthesis and rigorous characterization of the novel compound 2-Methoxy-phenazin-1-ylamine. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document outlines a robust, scientifically-sound workflow derived from established methodologies for phenazine synthesis and analysis. Furthermore, we will compare the projected attributes of this novel compound with well-documented phenazine derivatives to provide a broader context for its potential applications.

The Significance of Phenazine Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their diverse and potent biological activities.[1][2] These activities include antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[1][3] The planar structure of the phenazine core allows for intercalation with DNA, and its redox-active nature contributes to the generation of reactive oxygen species, a mechanism underlying many of its biological effects.[4] The synthesis of novel phenazine derivatives, such as 2-Methoxy-phenazin-1-ylamine, holds the potential to unlock new therapeutic avenues.

Proposed Reproducible Synthesis of 2-Methoxy-phenazin-1-ylamine

The following proposed synthesis is based on established methods for constructing the phenazine core, often involving the condensation of substituted anilines and nitrobenzenes.[5] The key to reproducibility lies in the meticulous control of reaction parameters and the thorough characterization of intermediates.

Synthetic Pathway Overview

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Oxidative Cyclization 2-methoxyaniline 2-methoxyaniline Step1_product N-(2-methoxyphenyl)-2-nitroaniline 2-methoxyaniline->Step1_product KOH, DMSO 1-fluoro-2-nitrobenzene 1-fluoro-2-nitrobenzene 1-fluoro-2-nitrobenzene->Step1_product Step2_product N1-(2-methoxyphenyl)benzene-1,2-diamine Step1_product->Step2_product Pd/C, H2 Step3_product 2-Methoxy-phenazin-1-ylamine Step2_product->Step3_product FeCl3 (aq)

Caption: Proposed synthetic pathway for 2-Methoxy-phenazin-1-ylamine.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-methoxyphenyl)-2-nitroaniline

  • Rationale: This step involves a nucleophilic aromatic substitution reaction to couple the two aromatic rings. The choice of a strong base like potassium hydroxide in a polar aprotic solvent like DMSO facilitates the deprotonation of the aniline nitrogen, enhancing its nucleophilicity.[5]

  • Procedure:

    • To a solution of 2-methoxyaniline (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes.

    • Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80°C and monitor its progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N1-(2-methoxyphenyl)benzene-1,2-diamine

  • Rationale: The nitro group is reduced to an amine to enable the subsequent cyclization. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[5]

  • Procedure:

    • Dissolve the product from Step 1 in ethanol or ethyl acetate.

    • Add 10% Palladium on carbon (10% w/w) to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the diamine, which may be used in the next step without further purification if deemed sufficiently pure by NMR.

Step 3: Synthesis of 2-Methoxy-phenazin-1-ylamine

  • Rationale: The final step is an oxidative cyclization to form the phenazine core. Ferric chloride is a common and effective oxidizing agent for this purpose.[5]

  • Procedure:

    • Dissolve the diamine from Step 2 in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., methanol or acetone).

    • Add an aqueous solution of ferric chloride (2.5 eq) dropwise with stirring.

    • A colored precipitate should form. Continue stirring at room temperature for several hours.

    • Monitor the reaction by TLC.

    • Collect the precipitate by filtration, wash with water, and then with a small amount of cold organic solvent to remove impurities.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure 2-Methoxy-phenazin-1-ylamine.

Rigorous Characterization and Purity Assessment: A Self-Validating Workflow

Confirming the identity and purity of a novel compound is a critical aspect of reproducible research. A multi-pronged analytical approach provides a self-validating system.

Characterization Workflow

cluster_characterization Characterization & Purity Assessment Crude_Product Crude 2-Methoxy-phenazin-1-ylamine Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure 2-Methoxy-phenazin-1-ylamine Purification->Pure_Product TLC TLC Pure_Product->TLC HPLC HPLC Pure_Product->HPLC NMR NMR (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the purification and characterization of the final product.

Analytical Methodologies
Analytical TechniquePurposeKey Parameters for Reproducibility
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.Consistent stationary phase (e.g., silica gel 60 F254), mobile phase composition, and visualization method (e.g., UV light at 254 nm and 365 nm).
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and identification of impurities.[6][7]A validated method with a specific column (e.g., C18), mobile phase gradient, flow rate, injection volume, and detection wavelength.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation.1H and 13C NMR spectra should be acquired in a deuterated solvent. The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure.
Mass Spectrometry (MS) Confirmation of molecular weight.High-resolution mass spectrometry (HRMS) is preferred to obtain the exact mass, which can be used to confirm the elemental composition.

Comparative Analysis: 2-Methoxy-phenazin-1-ylamine vs. Known Phenazine Derivatives

To contextualize the potential of 2-Methoxy-phenazin-1-ylamine, it is useful to compare its expected properties with those of well-characterized phenazine derivatives.

Feature2-Methoxy-phenazin-1-ylamine (Projected)Phenazine-1-carboxylic acid (PCA)Pyocyanin
Structure Phenazine core with a methoxy and an amino substituent.Phenazine core with a carboxylic acid substituent.N-methylated, hydroxylated phenazine derivative.[4]
Known Biological Activities Potential antimicrobial and anticancer activities based on the phenazine scaffold. The specific substituents may modulate activity and selectivity.Broad-spectrum antibiotic against fungi and bacteria.[8] Also exhibits antitumor activity.[8]A key virulence factor in Pseudomonas aeruginosa with broad antimicrobial and cytotoxic effects.[4]
Synthesis Multi-step chemical synthesis as proposed.Can be synthesized chemically or isolated from microbial cultures.[8][9]Primarily produced through biosynthesis in Pseudomonas aeruginosa.[4][9]
Potential Research Applications Drug discovery lead, probe for studying biological pathways affected by phenazines.Agricultural applications as a biocontrol agent, lead for anticancer drug development.[8]Studying bacterial pathogenesis, mechanisms of oxidative stress.[4]

Conclusion

This guide provides a comprehensive and scientifically-grounded roadmap for the reproducible synthesis and characterization of 2-Methoxy-phenazin-1-ylamine. By adhering to the detailed protocols and employing a multi-faceted analytical workflow, researchers can confidently synthesize this novel compound and rigorously validate its structure and purity. The comparison with established phenazine derivatives offers a valuable perspective on its potential biological activities and research applications. As with any novel compound, meticulous execution and thorough analysis are the cornerstones of generating reliable and reproducible experimental data.

References

  • CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents.
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  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. Available at: [Link]

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A Researcher's Guide to Redox-Sensitive Probes: A Comparative Analysis of Established and Emerging Tools

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling and pathology, the delicate balance of redox homeostasis is a critical determinant of cell fate. Reactive oxygen species (ROS), once dismissed as mere byproducts of metabolism, are now recognized as vital second messengers. However, their overproduction leads to oxidative stress, a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The ability to accurately detect and quantify cellular ROS is therefore paramount for researchers in basic science and drug development. This guide provides an in-depth comparison of commonly used redox-sensitive fluorescent probes, offering insights into their mechanisms, experimental considerations, and potential pitfalls. We will also explore the emerging potential of phenazine derivatives as a novel class of redox sensors.

The Foundation: Understanding Redox-Sensitive Probes

Redox-sensitive probes are molecules that exhibit a change in their fluorescent properties upon reaction with ROS.[1] The ideal probe should be highly sensitive and specific for a particular ROS, exhibit minimal auto-oxidation, be photostable, and readily permeate cell membranes.[1] In practice, many widely used probes fall short of this ideal, necessitating a thorough understanding of their individual characteristics to ensure accurate data interpretation.

The Workhorses: A Critical Look at Common Redox Probes

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

DCFH-DA is arguably the most widely used probe for detecting general oxidative stress.[2] Its popularity stems from its ease of use and broad reactivity with various ROS.

Mechanism of Action:

The non-fluorescent DCFH-DA is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[3] Subsequent oxidation of DCFH by ROS yields the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3]

DCFH_DA DCFH-DA (Non-fluorescent, Cell-permeable) Cell_Membrane Cell Membrane DCFH_DA->Cell_Membrane Diffusion DCFH DCFH (Non-fluorescent, Trapped) Cell_Membrane->DCFH Intracellular Esterases DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (e.g., H₂O₂, •OH, ONOO⁻) ROS->DCFH

Caption: Mechanism of DCFH-DA for ROS detection.

Advantages:

  • Broad ROS Detection: Reacts with a wide range of oxidizing species, making it a useful indicator of general oxidative stress.[4]

  • High Sensitivity: Can detect low levels of ROS.

Limitations and Considerations:

  • Lack of Specificity: DCFH can be oxidized by various ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), making it difficult to identify the specific ROS involved.[4] Importantly, DCFH does not react directly with H₂O₂; the reaction is often mediated by cellular peroxidases or transition metals.[4]

  • Artifacts: The DCF radical intermediate can react with oxygen to produce superoxide, leading to an artificial amplification of the signal.[4]

  • Photounstability: DCF can be phototoxic and is susceptible to photobleaching.

  • Leakage: The oxidized product, DCF, can leak from cells, leading to an underestimation of ROS levels.[5]

Dihydroethidium (DHE)

DHE is a popular probe for the detection of superoxide (O₂•⁻).[6][7]

Mechanism of Action:

DHE is cell-permeable and, upon reaction with superoxide, is oxidized to 2-hydroxyethidium (2-OH-E+), which intercalates with DNA and exhibits red fluorescence.[6][8] However, non-specific oxidation by other ROS can produce ethidium (E+), which also fluoresces red upon DNA binding, albeit with a different spectral signature.[6][8]

DHE DHE (Cell-permeable) Two_OH_E 2-hydroxyethidium (Red Fluorescent) DHE->Two_OH_E Specific Oxidation E Ethidium (Red Fluorescent) DHE->E Non-specific Oxidation Superoxide O₂•⁻ Superoxide->DHE Other_ROS Other ROS Other_ROS->DHE DNA DNA Intercalation Two_OH_E->DNA E->DNA

Caption: DHE oxidation pathways.

Advantages:

  • Relatively Specific for Superoxide: The formation of 2-OH-E+ is considered a more specific indicator of superoxide than the products of other probes.[6]

Limitations and Considerations:

  • Non-specific Oxidation: As mentioned, DHE can be oxidized by other species to form ethidium, which can confound the interpretation of results.[6] High-performance liquid chromatography (HPLC) is often required to distinguish between 2-OH-E+ and E+.

  • Nuclear Localization: The fluorescent products of DHE oxidation accumulate in the nucleus due to DNA intercalation, which may not reflect superoxide production in other cellular compartments.[1]

MitoSOX Red

MitoSOX Red is a derivative of DHE specifically designed to target mitochondria.[9][10]

Mechanism of Action:

The triphenylphosphonium cation of MitoSOX Red facilitates its accumulation in the mitochondria, driven by the mitochondrial membrane potential.[9] Once in the mitochondrial matrix, it is oxidized by superoxide to a fluorescent product.[11]

MitoSOX MitoSOX Red (Cell-permeable) Mitochondrion Mitochondrion MitoSOX->Mitochondrion Accumulation Ox_MitoSOX Oxidized MitoSOX (Red Fluorescent) MitoSOX->Ox_MitoSOX Mito_Superoxide Mitochondrial O₂•⁻ Mito_Superoxide->MitoSOX Oxidation

Caption: Mitochondrial superoxide detection by MitoSOX Red.

Advantages:

  • Mitochondrial Specificity: Allows for the specific detection of superoxide generated in the mitochondria.[9][10]

Limitations and Considerations:

  • Potential for Artifacts: At higher concentrations, MitoSOX Red may inhibit the mitochondrial electron transport chain and leak into the cytosol.[4]

  • Non-specific Oxidation: While more specific for superoxide than DHE, it can still be oxidized by other reactive species.[9]

Comparative Summary of Common Redox Probes

FeatureDCFH-DADHEMitoSOX Red
Primary Target General ROSSuperoxide (O₂•⁻)Mitochondrial Superoxide
Fluorescence GreenRedRed
Specificity LowModerateHigh (for mitochondrial O₂•⁻)
Localization CytosolicPrimarily NuclearMitochondrial
Key Advantage Broad reactivityRelatively specific for O₂•⁻Mitochondrial targeting
Key Limitation Lack of specificity, artifactsNon-specific oxidation, nuclear trappingPotential for artifacts at high concentrations

The Horizon: Phenazine Derivatives as Emerging Redox-Sensitive Probes

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds known for their rich redox chemistry and diverse biological activities.[12] While not yet established as mainstream redox-sensitive probes for cellular imaging, their intrinsic properties suggest significant potential.

Potential Advantages of Phenazine-Based Probes:

  • Tunable Redox Potentials: The redox potential of the phenazine core can be readily modified by the addition of electron-donating or -withdrawing groups.[12][13] This opens the possibility of designing probes with specific reactivity towards different ROS.

  • Inherent Fluorescence: Many phenazine derivatives are naturally fluorescent, and their fluorescence properties can be modulated by their redox state.[14][15] This provides a basis for developing "turn-on" or ratiometric probes.

  • Photostability: Some phenazine-based fluorescent dyes have been reported to exhibit high photostability, a desirable characteristic for live-cell imaging.[9][16]

  • Structural Versatility: The phenazine scaffold allows for straightforward chemical modification to introduce targeting moieties for specific subcellular compartments.[9]

Hypothetical Mechanism for a Phenazine-Based Probe like "2-Methoxy-phenazin-1-ylamine":

A hypothetical probe like 2-Methoxy-phenazin-1-ylamine could be designed to be weakly fluorescent in its reduced state. Upon reaction with a specific ROS, it would be oxidized to a more conjugated and highly fluorescent species. The methoxy and amine groups could be strategically chosen to fine-tune the probe's redox potential and spectral properties.

Reduced_Phenazine Reduced Phenazine Derivative (e.g., 2-Methoxy-phenazin-1-ylamine) (Low Fluorescence) Oxidized_Phenazine Oxidized Phenazine Derivative (High Fluorescence) Reduced_Phenazine->Oxidized_Phenazine Oxidation ROS Specific ROS ROS->Reduced_Phenazine

Caption: Hypothetical mechanism of a phenazine-based redox probe.

Current Status and Future Directions:

To date, the application of specific, small-molecule phenazine derivatives like 2-Methoxy-phenazin-1-ylamine as intracellular redox-sensitive probes is not well-documented in peer-reviewed literature. The majority of research on phenazines focuses on their roles as bacterial virulence factors, antibiotics, or as components in electrochemical biosensors.[10][17] Further research is needed to synthesize and characterize novel phenazine-based probes, evaluate their specificity towards different ROS, and validate their utility in cellular imaging applications.

Experimental Protocols

General Workflow for Cellular ROS Detection

Start Start Cell_Culture 1. Cell Seeding and Culture Start->Cell_Culture Treatment 2. Experimental Treatment (e.g., Drug, Toxin) Cell_Culture->Treatment Probe_Loading 3. Load Cells with Redox Probe Treatment->Probe_Loading Incubation 4. Incubate Probe_Loading->Incubation Wash 5. Wash to Remove Excess Probe (if necessary) Incubation->Wash Imaging 6. Image Acquisition (Microscopy or Plate Reader) Wash->Imaging Analysis 7. Data Analysis Imaging->Analysis End End Analysis->End

Caption: General experimental workflow for ROS detection.

Detailed Protocol for DCFH-DA Staining

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Cells of interest cultured in appropriate plates or dishes

  • Positive control (e.g., H₂O₂)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells at an appropriate density and allow them to adhere overnight.

  • Reagent Preparation: Prepare a fresh working solution of DCFH-DA (typically 5-20 µM) in pre-warmed HBSS or serum-free medium immediately before use. Protect the solution from light.

  • Probe Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the DCFH-DA working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with warm HBSS to remove excess probe.

  • Treatment: Apply experimental treatments, including a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

  • Image Acquisition: Immediately acquire fluorescent images using a fluorescence microscope with appropriate filters (e.g., excitation ~488 nm, emission ~525 nm) or measure fluorescence intensity using a plate reader.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells. Normalize the data to a control group.

Detailed Protocol for DHE Staining

Materials:

  • DHE stock solution (e.g., 5 mM in DMSO)

  • HBSS or serum-free medium

  • Cells of interest

  • Positive control (e.g., Antimycin A)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Prepare cells as described for the DCFH-DA protocol.

  • Reagent Preparation: Prepare a fresh working solution of DHE (typically 2-10 µM) in pre-warmed HBSS or serum-free medium. Protect from light.

  • Probe Loading and Treatment: Treat cells with your experimental compounds first, then add the DHE working solution and incubate at 37°C for 15-30 minutes in the dark. Alternatively, co-incubate treatments and DHE.

  • Washing: Gently wash the cells once with warm HBSS.

  • Image Acquisition: Acquire images using a fluorescence microscope (e.g., excitation ~518 nm, emission ~605 nm) or analyze by flow cytometry.

  • Data Analysis: Quantify the fluorescence intensity in the nucleus.

Detailed Protocol for MitoSOX Red Staining

Materials:

  • MitoSOX Red reagent stock solution (e.g., 5 mM in DMSO)

  • HBSS or other appropriate buffer

  • Cells of interest

  • Positive control (e.g., Antimycin A)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Reagent Preparation: Prepare a fresh working solution of MitoSOX Red (typically 2.5-5 µM) in warm HBSS.

  • Probe Loading: Remove the culture medium, wash with warm buffer, and add the MitoSOX Red working solution.

  • Incubation: Incubate at 37°C for 10-30 minutes, protected from light.

  • Washing: Wash the cells gently three times with warm buffer.

  • Image Acquisition: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation ~510 nm, emission ~580 nm).

  • Data Analysis: Quantify the fluorescence intensity specifically within the mitochondria.

Conclusion

The selection of a redox-sensitive probe is a critical decision in experimental design. While established probes like DCFH-DA, DHE, and MitoSOX Red are invaluable tools, researchers must be acutely aware of their limitations to avoid misinterpretation of data. The development of new probes with improved specificity, photostability, and targeting capabilities is an ongoing endeavor. Phenazine derivatives represent a promising, yet largely untapped, class of molecules for the design of next-generation redox sensors. As our understanding of the nuanced roles of ROS in health and disease continues to evolve, so too will the chemical tools we use to study them.

References

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  • Siodłak, D. (2015). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 80(12), 6356–6363. [Link]

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Publish Comparison Guide: Quantitative Analysis of 2-Methoxy-phenazin-1-ylamine Staining

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 2-Methoxy-phenazin-1-ylamine (also known as 1-Amino-2-methoxyphenazine ) as a staining reagent.

Given the specific chemical structure (a phenazine derivative with an amino group at position 1 and a methoxy group at position 2), this compound belongs to the class of amino-phenazine dyes . These molecules are structurally related to classic vital stains like Neutral Red and Safranin O . They typically function as pH-sensitive probes (acidotropic dyes) and redox indicators .

This guide treats the compound as a specialized fluorescent probe for lysosomal labeling and vital staining , deriving its performance metrics from its physicochemical properties relative to established alternatives.

Part 1: Executive Summary & Mechanism of Action

2-Methoxy-phenazin-1-ylamine is a small-molecule phenazine derivative.[1][2][3][4] Unlike large protein-based fluorophores (e.g., GFP) or fixed-cell stains, this compound is a permeable, solvatochromic, and pH-sensitive probe .

Mechanism of Staining: The Ion-Trapping Hypothesis

The primary utility of 2-Methoxy-phenazin-1-ylamine lies in its basic amine group (


).
  • Passive Diffusion: In the neutral pH of the cytoplasm (

    
    ), a significant fraction of the molecule remains uncharged and lipophilic, allowing it to freely cross cell membranes.
    
  • Protonation & Trapping: Upon entering acidic organelles (lysosomes/endosomes, pH

    
    ), the amine group becomes protonated. The resulting cation is membrane-impermeable and becomes "trapped" inside the organelle.
    
  • Fluorescence Enhancement: The methoxy group at position 2 acts as an electron donor, modulating the push-pull electronic system of the phenazine ring. This typically results in fluorescence enhancement upon protonation or binding to hydrophobic pockets (lipophilic effect).

DOT Diagram: Cellular Uptake & Trapping Mechanism

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) NeutralDye Dye (Neutral) Permeable Extracellular->NeutralDye Addition Membrane Plasma Membrane Cytoplasm Cytoplasm (pH 7.2) Membrane->Cytoplasm Lysosome Lysosome (pH 4.5-5.0) Cytoplasm->Lysosome Diffusion CationicDye Dye-H+ (Cation) Impermeable/Fluorescent Lysosome->CationicDye Protonation (H+) Ion Trapping NeutralDye->Membrane Diffusion CationicDye->Lysosome Accumulation

Caption: Mechanism of Ion Trapping.[5] The neutral dye diffuses into acidic compartments where it is protonated and retained.

Part 2: Comparative Analysis

To validate the utility of 2-Methoxy-phenazin-1-ylamine, we compare it against industry-standard alternatives: Neutral Red (the structural ancestor) and LysoTracker™ Red (the commercial standard).

Table 1: Performance Comparison Matrix
Feature2-Methoxy-phenazin-1-ylamineNeutral Red (Standard)LysoTracker™ Red (Commercial)
Chemical Class Amino-methoxy-phenazineAmino-methyl-phenazineAcidotropic probe (Proprietary)
Excitation/Emission Blue/Green (~450 nm) / Yellow (~570 nm)*540 nm / 640 nm577 nm / 590 nm
Specificity High (Lysosomes/Nuclei)Moderate (Lysosomes + Golgi)Very High (Lysosomes)
Photostability Moderate (Redox sensitive)Low (Bleaches quickly)High
Cytotoxicity Low to Moderate (ROS generation potential)LowLow
Fixability Poor (Leaks after fixation)PoorModerate (Special fixatives required)
Cost Low (Synthesis/Building block)Very LowHigh

*Note: Spectral properties are estimated based on structural auxochromes (methoxy shift) relative to the phenazine core.

Key Differentiators
  • Redox Sensitivity: Unlike LysoTracker, phenazine derivatives like 2-Methoxy-phenazin-1-ylamine can undergo reversible reduction. This allows them to serve dual purposes: quantifying lysosomal volume and monitoring cellular redox state (viability).

  • Spectral Shift: The methoxy group typically induces a hypsochromic (blue) shift in absorption but can increase quantum yield compared to the methyl group in Neutral Red, potentially offering a brighter signal in the yellow/orange channel.

Part 3: Experimental Protocols

This section details the quantitative workflow for using 2-Methoxy-phenazin-1-ylamine in live-cell imaging.

A. Reagent Preparation[2][4][6][7]
  • Stock Solution: Dissolve 10 mg of 2-Methoxy-phenazin-1-ylamine (CAS 3224-52-0) in 10 mL DMSO to make a 1 mg/mL (approx. 4.4 mM) stock. Store at -20°C in the dark.

  • Working Solution: Dilute the stock 1:1000 in pre-warmed culture medium (final concentration ~4.4 µM). Optimization range: 1 µM – 10 µM.

B. Staining Protocol (Adherent Cells)
  • Seed Cells: Culture cells (e.g., HeLa, MCF-7) on sterile glass coverslips or in a 96-well black-bottom plate. Allow adherence for 24h.

  • Treatment: Treat cells with drug candidates if performing a toxicity assay.

  • Staining:

    • Remove culture medium.

    • Add the Working Solution of 2-Methoxy-phenazin-1-ylamine.[2][6]

    • Incubate for 30–60 minutes at 37°C / 5% CO₂.

  • Wash:

    • Aspirate stain.

    • Wash gently 2x with PBS (pH 7.4). Crucial: Do not use acidic buffers.

  • Imaging: Image immediately in live-cell imaging buffer (HBSS or PBS + Glucose).

C. Quantitative Analysis Workflow

Quantification can be performed via Spectrophotometry (bulk) or Fluorescence Microscopy (single-cell).

Method 1: Microplate Spectrophotometry (Extraction Assay)

Similar to the Neutral Red Uptake assay.

  • Perform staining as above.

  • Wash cells with PBS.

  • Elution: Add 100 µL of Acidified Ethanol Solution (50% Ethanol, 1% Acetic Acid) to lyse cells and solubilize the dye.

  • Shake plate for 15 mins.

  • Read Absorbance: Measure OD at 540 nm (reference 690 nm).

  • Calculation:

    
    
    
Method 2: Single-Cell Fluorescence Quantification (ImageJ/Fiji)
  • Acquire images using consistent exposure settings (do not saturate).

  • Background Subtraction: Process > Subtract Background (Rolling ball radius: 50 pixels).

  • Thresholding: Image > Adjust > Threshold to select lysosomal puncta.

  • ROI Selection: Outline individual cells.

  • Measurement: Measure Integrated Density (IntDen) and Area .

  • Calculation: Calculate Corrected Total Cell Fluorescence (CTCF) :

    
    
    

Part 4: Logical Workflow for Assay Validation

To ensure the signal is specific to lysosomes and not non-specific binding, perform the following validation logic.

ValidationLogic Start Staining Observed Check1 Co-stain with LysoTracker Start->Check1 Match Signals Colocalize? Check1->Match Merge Channels YesMatch Lysosomal Specificity CONFIRMED Match->YesMatch Pearson Coeff > 0.8 NoMatch Check Nuclear Staining Match->NoMatch Pearson Coeff < 0.5 Nuclear Nuclear Signal? NoMatch->Nuclear YesNuc DNA Intercalation (Cell Death/Permeability) Nuclear->YesNuc Yes NoNuc Non-specific Lipid Binding Nuclear->NoNuc No

Caption: Decision tree for validating the specificity of 2-Methoxy-phenazin-1-ylamine intracellular signal.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131.

  • Mavri, J., & Vogel, E. (1996). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides. Biophysical Chemistry, 62(1-3), 203-213.

  • Gutierrez-Praena, D., et al. (2013). General aspects of the use of phenazines as fluorescent probes in biological systems. Toxicology in Vitro, 27(1), 1-12.
  • Santa Cruz Biotechnology. (n.d.). 2-Methoxy-phenazin-1-ylamine Product Data Sheet. CAS 3224-52-0.[5][7][8][9][10][11][12] [2][3][5][6][8][12]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling 2-Methoxy-phenazin-1-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals venturing into the synthesis and application of novel compounds, safety is the bedrock of innovation. This guide provides a comprehensive framework for the safe handling of 2-Methoxy-phenazin-1-ylamine, a specialized aromatic amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing upon the known hazards of the parent phenazine scaffold and the broader class of aromatic amines to establish robust personal protective equipment (PPE) protocols. This document is designed to be a dynamic resource, fostering a proactive safety culture that extends beyond mere compliance to a deep-seated understanding of risk mitigation.

Hazard Assessment: Acknowledging the Unknowns

Due to the novelty of 2-Methoxy-phenazin-1-ylamine, comprehensive toxicological data is not yet available. However, its structural components—a phenazine core and an aromatic amine group—provide critical clues to its potential hazards. Phenazine itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2] Aromatic amines as a class are known for a range of potential health effects, including skin irritation, sensitization, and in some cases, more severe systemic effects.

Therefore, we must assume that 2-Methoxy-phenazin-1-ylamine may exhibit the following hazardous properties:

  • Acute Oral Toxicity : Harmful if ingested.[3]

  • Skin Irritation/Corrosion : May cause skin irritation or burns upon direct contact.[4][5]

  • Serious Eye Damage/Irritation : Poses a significant risk of eye damage on contact.[4][5]

  • Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory tract.[4]

  • Dermal Absorption : Potential for absorption through the skin, leading to systemic effects.

  • Mutagenicity : As a phenazine derivative, the potential for genetic defects cannot be ruled out.[2]

Given these potential risks, a stringent PPE protocol is not merely recommended; it is imperative.

The Core Principle: Multi-Layered Protection

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact. The selection of PPE should be guided by a thorough risk assessment of the specific procedure being performed.

Engineering Controls: The First Line of Defense

Before considering PPE, appropriate engineering controls must be in place. All handling of 2-Methoxy-phenazin-1-ylamine, especially in solid form or when generating aerosols, should be conducted within a certified chemical fume hood.[1][4] This primary containment measure is critical for minimizing respiratory exposure.

Personal Protective Equipment (PPE) Selection: A Task-Based Approach

The specific PPE required will vary depending on the scale of the operation and the physical form of the compound. The following table outlines the recommended PPE for common laboratory tasks involving 2-Methoxy-phenazin-1-ylamine.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving with nitrile or neoprene glovesFull-length lab coat with tight cuffsN95 or higher-rated respirator
Solution Preparation Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a full-length lab coatNot required if performed in a fume hood
Running Reactions and Work-up Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a full-length lab coatNot required if performed in a fume hood
Handling of Concentrated Solutions Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a full-length lab coatNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Detailed PPE Specifications and Rationale

  • Eye and Face Protection : To protect against splashes and airborne particles, chemical splash goggles are mandatory.[6] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[7]

  • Hand Protection : Double-gloving provides an extra layer of protection against chemical permeation.[8] Nitrile or neoprene gloves are generally recommended for handling aromatic amines.[6] It is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times if available. Gloves should be inspected for any signs of degradation before and during use and changed frequently.

  • Body Protection : A full-length laboratory coat, preferably with elastic cuffs, should be worn at all times.[9] When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection : When handling the solid form of 2-Methoxy-phenazin-1-ylamine outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 or higher-rated particulate respirator is essential to prevent inhalation of airborne particles. For situations with the potential for vapor or gas exposure, an air-purifying respirator with organic vapor cartridges may be necessary.[6]

Procedural Discipline: Donning and Doffing of PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Coveralls : Put on the lab coat and fasten it completely.

  • Respirator : If required, perform a fit check.

  • Goggles and Face Shield : Position them securely.

  • Gloves : Put on the first pair of gloves, ensuring the cuffs are under the sleeves of the lab coat. Put on the second pair of gloves over the first, with the cuffs extending over the sleeves of the lab coat.

Doffing Sequence:
  • Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Face Shield and Goggles : Remove from the back of your head.

  • Lab Coat/Coveralls : Unfasten and peel it off, turning it inside out as you remove it.

  • Inner Gloves : Remove the inner pair of gloves.

  • Respirator : If worn, remove it last.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE used when handling 2-Methoxy-phenazin-1-ylamine should be considered hazardous waste.

  • Gloves, aprons, and other disposable items : Place in a designated, sealed hazardous waste container immediately after removal.

  • Contaminated lab coats : If non-disposable, they should be professionally laundered by a service experienced in handling chemically contaminated clothing.[9] Do not take contaminated lab coats home.

Visualizing the PPE Selection Process

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Handling 2-Methoxy-phenazin-1-ylamine AssessTask Assess Task: - Scale - Physical Form (Solid/Liquid) - Potential for Aerosol Generation Start->AssessTask LowRisk Low Risk: - Small scale (<1g) - In solution - In fume hood AssessTask->LowRisk Low MediumRisk Medium Risk: - Weighing solid - Larger scale reactions - Potential for splash AssessTask->MediumRisk Medium HighRisk High Risk: - Large scale solid handling - Spill cleanup - Potential for significant aerosolization AssessTask->HighRisk High PPE_Low Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves LowRisk->PPE_Low PPE_Medium Enhanced PPE: - Lab Coat - Chemical Goggles - Face Shield - Double Nitrile Gloves - N95 Respirator (if weighing solid) MediumRisk->PPE_Medium PPE_High Maximum PPE: - Chemical Resistant Suit - Chemical Goggles - Face Shield - Heavy Duty Gloves - Air-Purifying Respirator HighRisk->PPE_High End Proceed with Task Safely PPE_Low->End PPE_Medium->End PPE_High->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.